Chromium(3+) perchlorate
Description
Structure
2D Structure
Properties
IUPAC Name |
chromium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Cr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJMJQVGBCLHFL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CrO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890669 | |
| Record name | Perchloric acid, chromium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystals, soluble in water; [MSDSonline] | |
| Record name | Chromium(III) perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
13537-21-8 | |
| Record name | Perchloric acid, chromium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, chromium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, chromium(3+) salt (3:1) | |
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| Record name | Chromium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.536 | |
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Synthetic Methodologies and Preparative Techniques for Chromium Iii Perchlorate
Direct Synthesis Routes for Chromium(III) Perchlorate (B79767)
Direct synthesis methods provide straightforward approaches to obtaining chromium(III) perchlorate by utilizing common chromium(III) compounds as starting materials.
One common laboratory method for preparing chromium(III) perchlorate is through the neutralization reaction between chromium(III) hydroxide (B78521) (Cr(OH)₃) and perchloric acid (HClO₄). wikipedia.orgwebqc.org This is a type of double replacement and neutralization reaction. webqc.orgyoutube.com The hydroxide acts as a base, reacting with the strong acid to form a salt and water. The balanced chemical equation for this reaction is:
Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O webqc.org
This reaction proceeds by combining one mole of chromium(III) hydroxide with three moles of perchloric acid to yield one mole of chromium(III) perchlorate and three moles of water. chegg.com The resulting product is typically a hydrated salt, such as the cyan-colored hexahydrate, Cr(ClO₄)₃·6H₂O. wikipedia.org
Reaction Details: Chromium(III) Hydroxide and Perchloric Acid
| Reactant | Molar Ratio | Product | Molar Ratio | Reaction Type |
| Chromium(III) Hydroxide | 1 | Chromium(III) Perchlorate | 1 | Neutralization |
| Perchloric Acid | 3 | Water | 3 | Double Replacement |
An alternative direct synthesis route involves the reaction of chromium(III) oxide (Cr₂O₃) with perchloric acid. wikipedia.org Chromium(III) oxide, a compound known for its stability and inertness, can be dissolved in hot perchloric acid. reddit.com The reaction proceeds as follows:
Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O wikipedia.org
This method is effective for producing a chromium(III) perchlorate solution. However, the dissolution of chromium(III) oxide can be slow, and in some cases, requires elevated temperatures to proceed at a practical rate. reddit.comstackexchange.com The kinetics of dissolving chromium(III) oxide in perchloric acid have been studied, particularly in the context of oxidative dissolution where other agents are present. rsc.orgrsc.org
Reaction Details: Chromium(III) Oxide and Perchloric Acid
| Reactant | Molar Ratio | Product | Molar Ratio |
| Chromium(III) Oxide | 1 | Chromium(III) Perchlorate | 2 |
| Perchloric Acid | 6 | Water | 3 |
Patented Synthesis Procedures for Chromium(III) Perchlorate
While general methods for the synthesis of chromium compounds are patented, specific patented procedures detailing the following steps exclusively for the production of chromium(III) perchlorate were not identified in the available research. The synthesis of other chromium(III) salts, such as chromium(III) chloride and nitrate (B79036), involves patented processes that include precipitation and digestion steps, which may offer analogous, though not identical, procedural insights. google.com
In multi-step syntheses of chromium(III) compounds, a common initial step is the precipitation of chromium(III) hydroxide from a solution containing a soluble chromium(III) salt. This is typically achieved by adding a base, such as sodium hydroxide or ammonium (B1175870) hydroxide, to adjust the pH and cause the less soluble hydroxide to precipitate out of the solution.
Following precipitation, the chromium(III) hydroxide slurry is often aged. The aging process allows the precipitate particles to grow, which facilitates more efficient separation from the liquid phase. After aging, the solid chromium(III) hydroxide is separated from the solution via filtration. The resulting filter cake is typically washed to remove any residual soluble impurities.
The purified chromium(III) hydroxide precipitate is then digested in the desired acid to form the final salt. For the synthesis of chromium(III) perchlorate, this would involve the controlled addition of perchloric acid to the chromium(III) hydroxide precipitate, as described in section 2.1.1. Optimization of this step involves controlling the temperature, reaction time, and the stoichiometry of the reactants to ensure complete reaction and to obtain a product with the desired concentration and purity.
Alternative Synthetic Pathways Utilizing Other Chromium(III) Salts
While the direct reaction of chromium(III) oxide or hydroxide with perchloric acid is a common preparatory method, alternative pathways starting from more readily available chromium(III) salts like chloride and nitrate are also employed. These methods often involve metathesis reactions or the displacement of a weaker acid's anion by the perchlorate ion.
Synthesis from Chromium(III) Chloride and Nitrate
The conversion of chromium(III) chloride or chromium(III) nitrate to chromium(III) perchlorate can be achieved through several approaches. One common method involves the reaction of a soluble chromium(III) salt with a soluble perchlorate salt, leading to the precipitation of an insoluble chloride or nitrate salt, leaving the desired chromium(III) perchlorate in solution. For instance, reacting an aqueous solution of chromium(III) chloride with silver perchlorate would yield a precipitate of silver chloride, with aqueous chromium(III) perchlorate as the supernatant.
Another approach involves the direct reaction with perchloric acid. While chromium(III) chloride is a stable salt, the addition of a strong, non-oxidizing acid like perchloric acid can lead to the formation of chromium(III) perchlorate in solution, particularly if the resulting hydrochloric acid can be removed, for instance, by evaporation under reduced pressure.
Similarly, chromium(III) nitrate can be converted to chromium(III) perchlorate by reaction with perchloric acid. The success of this reaction is often dependent on the relative acidities and the removal of nitric acid from the system.
pH Control in Alternative Synthesis Routes
In all aqueous syntheses involving chromium(III) ions, pH control is a critical parameter to prevent the precipitation of chromium(III) hydroxide or hydrated chromium oxides. The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is acidic and will undergo hydrolysis, releasing protons and lowering the pH of the solution. As the pH increases, typically above 4, the formation of insoluble hydroxo-bridged polymers and ultimately chromium(III) hydroxide occurs.
Therefore, when synthesizing chromium(III) perchlorate from other chromium(III) salts in aqueous media, it is essential to maintain a sufficiently acidic environment. This is often achieved by using an excess of perchloric acid or by carefully adding a base to neutralize any excess strong acid from the starting materials without raising the pH to a level that would induce precipitation. The optimal pH for maintaining chromium(III) in its soluble aqua-complex form is generally in the acidic range, typically below 3. This ensures that the concentration of hydroxide ions is too low to initiate the precipitation of chromium(III) hydroxide.
Hydrothermal Synthesis Techniques Involving Chromium(III) Perchlorate Solutions
Hydrothermal synthesis offers a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. Chromium(III) perchlorate solutions can serve as precursors in the hydrothermal synthesis of various chromium-containing materials, such as chromium oxides and complex coordination polymers.
In a typical hydrothermal process, an aqueous solution of chromium(III) perchlorate is mixed with other reactants, such as metal salts and organic ligands, in a sealed autoclave. The autoclave is then heated to temperatures ranging from 100 to over 300 °C. Under these conditions, the solubility of reactants and the reactivity of the species in solution are significantly altered, facilitating the formation of crystalline products that may not be accessible under ambient conditions. For instance, the hydrothermal treatment of aqueous chromium(III) perchlorate has been investigated for the deposition of chromium oxy-hydroxide (CrO(OH)). researchgate.net
Synthesis of Specific Chromium(III) Perchlorate Coordination Complexes
Chromium(III) perchlorate is a valuable starting material for the synthesis of a wide array of coordination complexes due to the weakly coordinating nature of the perchlorate anion, which is easily displaced by stronger Lewis bases (ligands).
Mono-o-phenanthroline Chromium(III) Perchlorate Synthesis
The synthesis of the mono-o-phenanthroline chromium(III) perchlorate complex, Cr(phen)(H₂O)₄₃, can be achieved through two primary methods. dtic.mil
The first method involves the direct addition of the o-phenanthroline ligand to an acidic solution of a chromium(III) salt, followed by heating. The reaction is typically slow due to the kinetic inertness of the chromium(III) center.
A more efficient second method utilizes the catalytic effect of chromium(II). In this approach, a small amount of chromium(II) is introduced to the reaction mixture. The chromium(II) ion rapidly forms a complex with the o-phenanthroline, which then undergoes oxidation to the chromium(III) complex, transferring an electron to another chromium(III) ion to generate more chromium(II), thus propagating the catalytic cycle. The desired complex is then isolated using techniques such as ion-exchange chromatography. dtic.mil
| Method | Description | Key Features |
| Direct Reaction | Direct addition of o-phenanthroline to an acidic solution of a chromium(III) salt followed by heating. | Simple procedure but often slow reaction rates. |
| Chromium(II) Catalysis | Introduction of a catalytic amount of chromium(II) to the reaction mixture to accelerate the complex formation. | Faster and more efficient synthesis. |
Improved Syntheses of trans Isomers of Macrocyclic Chromium(III) Complexes
Macrocyclic ligands, such as cyclam (1,4,8,11-tetraazacyclotetradecane), form highly stable complexes with chromium(III). The synthesis of these complexes often yields a mixture of cis and trans isomers. Improved synthetic routes have been developed to selectively obtain the trans isomers of these macrocyclic chromium(III) complexes with perchlorate as the counter-ion.
One improved method for the synthesis of trans-dichloro(cyclam)chromium(III) perchlorate, trans-[Cr(cyclam)Cl₂]ClO₄, involves the careful control of reaction conditions to favor the formation of the trans isomer. This can include the choice of solvent, reaction temperature, and the slow addition of reagents. The initial dichloro complex can then be used as a precursor for the synthesis of other trans complexes by substitution of the chloride ligands. The use of perchlorate as a counter-ion is advantageous as it is less likely to coordinate to the chromium center compared to other anions, thus preserving the desired trans geometry of the complex.
| Complex | Synthetic Improvement | Key Advantage |
| trans-[Cr(cyclam)Cl₂]ClO₄ | Controlled reaction conditions (solvent, temperature, addition rate) | Higher yield and selectivity for the trans isomer. |
Synthesis of Dichlorochromium(III) Complexes with Polypyridyl Ligands
The synthesis of dichlorochromium(III) complexes incorporating polypyridyl and related macrocyclic ligands is a significant area of inorganic chemistry, primarily due to the potential applications of these compounds in catalysis and photochemistry. The methodologies employed are generally straightforward, often involving the direct reaction of a chromium(III) salt with the desired ligand in an appropriate solvent.
A common and effective method for preparing these complexes involves the reaction of anhydrous chromium(III) chloride (CrCl₃) with the respective ligand in dimethylformamide (DMF). nih.gov This approach is typically conducted under an inert atmosphere to prevent the protonation of sensitive ligands, which could otherwise inhibit complex formation. nih.gov The reaction mixture is generally heated to facilitate the coordination of the ligand to the chromium center. Upon completion, the desired dichlorochromium(III) complex is often precipitated by the addition of a less polar solvent, such as diethyl ether. nih.gov
For instance, the synthesis of complexes with ethylene (B1197577) cross-bridged tetraazamacrocycles follows this general procedure. The reaction of anhydrous CrCl₃ with the macrocyclic ligand in DMF at elevated temperatures (50–60 °C) for several hours yields the desired [Cr(L)Cl₂]Cl product. nih.gov The color of the resulting complex can vary depending on the specific macrocyclic ligand used, with cyclen-based ligands forming purple powders and cyclam-based ligands producing green powders. nih.gov
Another established procedure utilizes a solution of chromium(III) chloride in dimethyl sulfoxide (B87167) (DMSO) or DMF from which water has been removed by distillation. actachemscand.org This solution serves as the starting material for reactions with various diamine ligands. The addition of stoichiometric amounts of the diamine to the chromium(III)-solvent mixture, often with gentle heating, leads to the precipitation of the desired bis(diamine)dichlorochromium(III) complex. actachemscand.org This method has proven effective for synthesizing a range of such complexes in high yields. actachemscand.org
The characterization of these complexes confirms a distorted octahedral geometry around the chromium(III) ion, with the two chloride ions and the polypyridyl or macrocyclic ligand coordinating to the metal center. nih.gov Molar conductance measurements often indicate that these complexes behave as 1:1 electrolytes, consistent with the formulation [Cr(L)Cl₂]Cl, where one chloride ion acts as a counter-ion. jocpr.com
The research into these synthetic methodologies is driven by the interesting photochemical properties that chromium(III) complexes of cross-bridged tetraazamacrocycles are predicted to have. nih.gov The inherent stability that these macrocyclic ligands impart to the first-row transition metal ions makes them promising candidates for catalytic applications. nih.gov
Below are detailed research findings from representative synthetic procedures.
Table 1: Synthesis of Dichlorochromium(III) Complexes with Ethylene Cross-Bridged Macrocycles
| Complex | Starting Materials | Solvent | Reaction Conditions | Product Appearance | Reference |
|---|---|---|---|---|---|
| [Cr(1)Cl₂]Cl | Anhydrous CrCl₃ (2.00 mmol), Ligand 1 (2.00 mmol) | Anhydrous DMF (20 ml) | Stirred at 50–60 °C for 18 hours | Purple precipitate | nih.gov |
| [Cr(2)Cl₂]Cl | Anhydrous CrCl₃ (2.00 mmol), Ligand 2 (2.00 mmol) | Anhydrous DMF (20 ml) | Stirred at 50–60 °C for 18 hours | Green precipitate | nih.gov |
| [Cr(3)Cl₂]Cl | Anhydrous CrCl₃ (2.00 mol), Ligand 3 (2.00 mmol) | Anhydrous DMF (20 ml) | Stirred at 50–60 °C for 18 hours | Dark purple precipitate | nih.gov |
Ligand 1: 4,10-dimethyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane Ligand 2: 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane Ligand 3: 4,10-dibenzyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane
Table 2: General Synthesis of Tris(diamine)chromium(III) Complexes
| Reactant 1 | Reactant 2 | Solvent | General Procedure | Key Feature | Reference |
|---|---|---|---|---|---|
| [Cr(H₂O)₄Cl₂]Cl·2H₂O in DMSO | (—)trans-1,2-cyclohexanediamine | Dimethyl sulfoxide (DMSO) | Reactants mixed and heated at 100 °C for 1 hour. Product precipitated with ethanol (B145695). | Yields a pink-violet precipitate of the corresponding tris(diamine) complex. | actachemscand.org |
| Green chromium(III) chloride in DMSO/DMF | Stoichiometric amount of diamine (e.g., ethylenediamine) | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | Reaction proceeds over minutes at 120 °C or hours at room temperature. | A general and easy procedure for preparing bis- and tris(diamine) complexes in high yields. | actachemscand.org |
Complexation Chemistry and Ligand Exchange Processes of Chromium Iii Perchlorate Systems
Formation of Coordination Complexes with Diverse Ligands
The [Cr(H2O)6]³⁺ cation, present in aqueous solutions of chromium(III) perchlorate (B79767), undergoes ligand substitution reactions where the coordinated water molecules are replaced by other ligands. The nature of the resulting complexes, their stability, and the kinetics of their formation are highly dependent on the incoming ligand and the reaction conditions.
Chromium(III) forms stable complexes with nitrogen- and oxygen-donating ligands like ammonia (B1221849) (ammine), hydrazine (B178648), and urea (B33335).
Ammine Complexes : In the presence of ammonia, the water ligands in the [Cr(H2O)6]³⁺ ion can be replaced. With an excess of ammonia, especially if concentrated, the hexaamminechromium(III) ion, [Cr(NH3)6]³⁺, is formed. libretexts.org This is a classic example of a ligand exchange reaction where ammonia acts as both a base and a ligand. libretexts.org Initially, ammonia acts as a base, deprotonating the aqua ligands to form a precipitate of chromium(III) hydroxide (B78521), [Cr(H2O)3(OH)3]. libretexts.orgchemguide.co.uk This precipitate can then redissolve in excess ammonia as the water and hydroxide ligands are replaced by ammine ligands. libretexts.orgdocbrown.info
Hydrazine Complexes : Research has been conducted on the synthesis of hydrazine complexes with various transition metals, including chromium, using their perchlorate salts. icm.edu.pl These coordination compounds are of interest, in part, for their energetic properties. The synthesis typically involves reacting the metal perchlorate with a hydrazine hydrate (B1144303) solution. icm.edu.pl
Urea Complexes : Urea coordinates with chromium(III) through its oxygen atom. The synthesis of mixed-ligand complexes involving urea can be achieved using melted urea as a reaction medium. researchgate.net The complex [Cr(urea)6]Cl3 is a known chromium-urea compound that can be used as a starting material for other syntheses. researchgate.net The coordination of urea to Cr(III) can be confirmed by analyzing shifts in the vibrational frequencies of the C=O and N-H bonds in the infrared spectrum.
The kinetics of the formation of a 1:1 complex between chromium(III) and ethylenediaminetetra-3-propinate (EDTP) have been studied in aqueous acidic media. researchgate.net The reaction rate is first order with respect to the chromium(III) concentration and is accelerated by an increase in both EDTP concentration and pH (from 3.3 to 4.7). researchgate.net Conversely, the rate is retarded by increases in the ionic strength and the dielectric constant of the medium. researchgate.net These observations suggest a mechanism involving the formation of an ion pair between the reactant species. researchgate.net The activation parameters obtained from these kinetic studies point towards an associative mechanism for the substitution reaction. researchgate.net
Detailed research findings on the specific complexation and equilibria between chromium(III) perchlorate and azide (B81097) systems were not available in the consulted sources.
The complexation of chromium(III) with salicylic (B10762653) acid (H₂L) has been investigated through potentiometric and spectroscopic methods. nih.gov The speciation is highly dependent on pH and the metal-to-ligand ratio.
In the acidic pH range, chromium(III) coordinates with salicylic acid in a 1:1 mole ratio to form the CrL⁺ type complex. nih.gov
When the ligand is in excess, the coordination of a second salicylate (B1505791) molecule is somewhat hindered, leading to the formation of a CrL(HL) type complex. nih.gov
As the pH approaches neutral, hydrolytic equilibria lead to the formation of hydroxo complexes, such as CrL(OH) and CrL(HL)(OH)⁻. nih.gov
The stability of these chromium(III)-salicylate complexes has been determined, and their formation constants are comparable to those of related dihydroxybenzoic acid complexes. nih.gov The stability of various metal-salicylate complexes follows the order VOL < CrL⁺ < FeL⁺ for metal ions with similar ionic radii. nih.gov Notably, the binding ability of Cr(III) to the salicylate ion is significantly higher than its affinity for transferrin, a key protein in iron transport. nih.gov
| Complex Species | Formation Conditions |
|---|---|
| Cr(salicylate)⁺ | Acidic pH, 1:1 mole ratio |
| Cr(salicylate)(H-salicylate) | Acidic pH, excess ligand |
| Cr(salicylate)(OH) | Near-neutral pH |
| Cr(salicylate)(H-salicylate)(OH)⁻ | Near-neutral pH |
Ligand Exchange Reactions Involving Perchlorate Anions
In the study of chromium(III) chemistry, perchlorate (ClO₄⁻) is predominantly used as a counter-ion to maintain a constant ionic strength in solution. epa.gov It is considered a very weakly coordinating anion, meaning it has a low tendency to displace the water molecules in the primary coordination sphere of the [Cr(H2O)6]³⁺ ion. Consequently, it generally acts as a "spectator ion" and does not readily participate in ligand exchange reactions. libretexts.orgchemguide.co.uk The inertness of the perchlorate ion allows for the study of hydrolysis and complexation reactions with other ligands without significant interference from the background electrolyte. epa.govacs.org While other anions like chloride or sulfate (B86663) can replace aqua ligands to form species such as [Cr(H2O)4Cl2]⁺, perchlorate anions typically remain in the outer coordination sphere. libretexts.orgchemguide.co.ukchemguide.co.uk
Equilibria in Acidic Aqueous Solutions of Chromium(III) Perchlorate
In acidic aqueous solutions, the hexaaquachromium(III) ion, [Cr(H2O)6]³⁺, the dominant species from dissolved chromium(III) perchlorate, behaves as a weak acid. chemguide.co.uk It undergoes hydrolysis, where a proton is transferred from a coordinated water molecule to a solvent water molecule, establishing an equilibrium. chemguide.co.uk
The primary hydrolysis equilibrium is: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ chemguide.co.uk
This reaction contributes to the acidity of chromium(III) salt solutions, which typically have a pH in the range of 2-3. chemguide.co.uk Further deprotonation and polymerization can occur as the pH increases. Studies on the solubility of chromium(III) hydroxide in perchlorate solutions have identified CrOH²⁺, Cr(OH)₃⁰, and Cr(OH)₄⁻ as the dominant mononuclear chromium species in different pH regions. acs.orgosti.gov Evidence for the formation of polynuclear species, such as dimers and trimers, has also been reported, particularly as the concentration of chromium(III) and the pH increase. epa.gov The pKa values for the deprotonation of the monomeric and various oligomeric aqua-hydroxo chromium(III) species have been determined in perchlorate media. epa.gov
| Equilibrium Reaction | log K (at infinite dilution, 298 K) |
|---|---|
| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.57 ± 0.08 cost-nectar.eu |
| Cr³⁺ + 2 H₂O ⇌ Cr(OH)₂⁺ + 2 H⁺ | -9.84 cost-nectar.eu |
| Cr³⁺ + 3 H₂O ⇌ Cr(OH)₃ + 3 H⁺ | -16.19 cost-nectar.eu |
| Cr³⁺ + 4 H₂O ⇌ Cr(OH)₄⁻ + 4 H⁺ | -27.65 ± 0.12 cost-nectar.eu |
Hydrolysis of Chromium(III) Perchlorate Complexes
In aqueous perchlorate solutions, the chromium(III) ion, typically present as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, undergoes hydrolysis, a process that is significantly influenced by pH. This reaction involves the deprotonation of coordinated water molecules to form various hydroxo and oxo-bridged polymeric species. The initial step is the formation of the monohydroxo complex, [Cr(H₂O)₅(OH)]²⁺.
The hydrolysis process can be represented by a series of equilibria. Upon the addition of a base to an aqueous solution of chromium(III) perchlorate, a series of hydrolytic polymers of Cr(III) are formed. acs.org These can be separated and identified, revealing the stepwise nature of the hydrolysis. The initial members of this series include the monomeric aqua ion, the dimeric species [Cr₂(OH)₂]⁴⁺, and a trimeric complex. acs.org Further polymerization can lead to higher-order structures, such as tetramers. acs.org
The acidity of these complexes has been quantified by determining their pKa values. Studies in 1 M sodium perchlorate (NaClO₄) at 25°C have provided the following values for the various oligomeric species:
Monomer: pKa₁ = 4.29, pKa₂ = 6.1 acs.org
Dimer: pKa₁ = 3.68, pKa₂ = 6.04 acs.org
Trimer: pKa₁ = 4.35, pKa₂ = 5.63, pKa₃ = 6.0 acs.org
Tetramer: pKa₁ = 2.55, pKa₂ = 5.08 acs.org
The visible absorption spectra of these species are distinct. For instance, the tetrameric complex exhibits absorption maxima (λₘₐₓ) at 426 nm and 580 nm. acs.org The stability and robustness of these hydrolytic polymers vary, with the order in acidic solution being dimer < trimer << tetramer. acs.org The tetramer is observed to cleave rapidly in acidic conditions, yielding primarily the monomer and trimer. acs.org
| Species | pKa₁ | pKa₂ | pKa₃ |
|---|---|---|---|
| Monomer | 4.29 | 6.1 | - |
| Dimer | 3.68 | 6.04 | - |
| Trimer | 4.35 | 5.63 | 6.0 |
| Tetramer | 2.55 | 5.08 | - |
Complex Formation with Actinide Ions (e.g., Neptunium(V)) in Perchlorate Media
In aqueous perchloric acid-perchlorate media, the neptunium(V) ion, Np(V), reacts with chromium(III) to form a distinct substituted chromic complex ion. acs.org This interaction represents a notable example of cation-cation complex formation in a medium where the background anion (perchlorate) is generally considered non-complexing. acs.org
The equilibrium for this complex formation has been studied spectrophotometrically. The equilibrium quotient, Q, for the reaction Np(V) + Cr(III) ⇌ Np(V)·Cr(III) was determined to be 2.62 ± 0.48 at 25°C. acs.org Thermodynamic parameters for the formation of the Np(V)·Cr(III) complex have also been established, with a change in enthalpy (ΔH) of -3.3 ± 0.6 kcal/mol and a change in entropy (ΔS) of -9.0 ± 1.9 e.u. acs.org
The kinetics of both the formation and the aquation (dissociation) of the Np(V)·Cr(III) complex have been measured, providing insight into the dynamics of this cation-cation interaction. acs.org It has also been observed that this complex can be formed through the reduction of neptunium(VI), Np(VI), by chromium(II). acs.org The study of this system is significant for understanding the broader principles of ionic interactions and complexation behavior in solutions with weakly coordinating anions. acs.org
| Parameter | Value |
|---|---|
| Equilibrium Quotient (Q) | 2.62 ± 0.48 |
| ΔH (kcal/mol) | -3.3 ± 0.6 |
| ΔS (e.u.) | -9.0 ± 1.9 |
Aquation Processes of Chromium(III) Ammine Complexes in Perchlorate Solutions
The aquation of chromium(III) ammine complexes, which involves the substitution of a ligand by a water molecule, has been extensively studied in acidic perchlorate media. Perchlorate is often used as the supporting electrolyte in these kinetic studies because of its low tendency to coordinate with the metal center, thus minimizing interference with the aquation reaction itself.
For complexes of the type [Cr(NH₃)₅X]²⁺, where X is a leaving group like a halide, the aquation reaction is: [Cr(NH₃)₅X]²⁺ + H₂O → [Cr(NH₃)₅(H₂O)]³⁺ + X⁻
The volumes of activation (ΔV) for the aquation of these complexes provide mechanistic insights. For instance, in 0.1 M ammonium (B1175870) perchlorate, the ΔV values for the aquation of [Cr(NH₃)₅X]²⁺ at 25.0°C are -10.8, -10.2, and -9.4 cm³/mol for X⁻ = Cl⁻, Br⁻, and I⁻, respectively. researchgate.net These negative values are often interpreted as being consistent with a mechanism that has associative character, where bond formation with the incoming water molecule is significant in the transition state. researchgate.net
Kinetic studies on cis-dihalotetraamminechromium(III) cations, cis-[Cr(NH₃)₄X₂]⁺ (where X = Cl, Br), in dilute acid (with perchlorate as the counterion) show that aquation proceeds with strict retention of the cis configuration. capes.gov.br The kinetic parameters for these reactions have been determined.
| Leaving Group (X) | k₂₅ (sec⁻¹) | ΔH≠ (kcal/mol) | ΔS≠ (cal/mol·deg) |
|---|---|---|---|
| Cl⁻ | 3.30 × 10⁻⁴ | 20.0 | -5.9 |
| Br⁻ | 3.80 × 10⁻³ | 19.2 | -5.7 |
Reactivity of Protolytic Forms of Macrocyclic Chromium(III) Complexes in Ligand Substitution
The reactivity of chromium(III) complexes containing tetraazamacrocyclic ligands is significantly influenced by the protolytic equilibria of the coordinated macrocycle. Deprotonation of the nitrogen atoms on the macrocyclic ring substantially enhances the reactivity of the chromium(III) center in ligand substitution reactions. researchgate.net
Studies comparing the reactivity of conjugate acid-base forms of these complexes have provided insights into the reaction mechanisms. The deprotonated form (conjugate base) of the macrocyclic complex is significantly more reactive than its protonated counterpart. researchgate.net This increased reactivity is attributed to the electronic effects of the deprotonated amine, which can facilitate the departure of the leaving group. researchgate.net
The reaction medium and the nature of the supporting electrolyte, such as sodium perchlorate, also play a crucial role. The rate law for these substitution reactions can be complex, often indicating specific outer-sphere interactions between the cationic chromium(III) complex and the counter-ion of the electrolyte. researchgate.net These interactions can precede the main substitution step. The use of different geometrical isomers (cis and trans) of these complexes has allowed for the evaluation of how the position of deprotonation relative to the leaving group affects the rate enhancement. researchgate.net
Structural Aspects of Perchlorate Coordination in Chromium(III) Complexes
Chromium(III) perchlorate is known to exist in various hydrated forms, most commonly as the hexahydrate, Cr(ClO₄)₃·6H₂O, and the nonahydrate, Cr(ClO₄)₃·9H₂O. wikipedia.org In these solid-state structures, the chromium(III) ion is typically coordinated directly by water molecules, forming an aquo complex, while the perchlorate ions act as counter-ions and are located in the crystal lattice.
In the case of the hexahydrate, the chromium ion exists as the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. americanelements.com The six water molecules are arranged octahedrally around the central Cr³⁺ ion. The perchlorate ions, ClO₄⁻, are not directly bonded to the chromium but are situated outside this primary coordination sphere, balancing the positive charge of the complex cation. The structure is held together by ionic interactions between the [Cr(H₂O)₆]³⁺ cations and the ClO₄⁻ anions, as well as by hydrogen bonding involving the coordinated water molecules and the perchlorate oxygen atoms.
The crystal structure of racemic cis-bis(ethylenediamine)difluorochromium(III) perchlorate, cis-[CrF₂(C₂H₈N₂)₂]ClO₄, provides a detailed view of the coordination environment around the chromium(III) ion. iucr.org In this complex, the chromium atom is in an octahedral environment. It is coordinated by two bidentate ethylenediamine (B42938) ligands and two fluoride (B91410) atoms, with the fluoride atoms occupying adjacent (cis) positions. iucr.org
The crystal structure analysis reveals specific bond lengths within the complex cation. The Cr-F bond lengths are 1.883(3) Å and 1.882(3) Å. The Cr-N bond lengths with the ethylenediamine ligands range from 2.072(4) Å to 2.099(4) Å. iucr.org The perchlorate ion in the structure is tetrahedral. The crystal packing is characterized by weak hydrogen bonds between the nitrogen atoms of the ethylenediamine ligands and the fluorine atoms of neighboring cations. iucr.org
| Bond | Length (Å) |
|---|---|
| Cr—F | 1.883(3) |
| Cr—F | 1.882(3) |
| Cr—N (range) | 2.072(4) – 2.099(4) |
Reaction Kinetics and Mechanistic Pathways of Chromium Iii Perchlorate
Oxidation and Reduction Mechanisms
The redox chemistry of chromium is complex, with the +3 oxidation state being the most stable. researchgate.net Chromium(III) can be oxidized to the hexavalent state, Cr(VI), or reduced to the divalent state, Cr(II). libretexts.orgmelscience.com The mechanisms of these transformations often involve multi-step processes and can be influenced by various factors, including the presence of other reagents and the reaction conditions.
Role as a Strong Oxidizing Agent
While the perchlorate (B79767) ion (ClO₄⁻) is a powerful oxidizing agent, the chromium(III) ion itself is not typically characterized as a strong oxidizing agent; it is the most stable oxidation state of chromium. researchgate.netamericanelements.com The redox potential of the Cr(III)/Cr(II) couple is such that Cr(III) is generally resistant to reduction. Conversely, Cr(III) can be oxidized to higher oxidation states, such as Cr(V) and the highly oxidizing Cr(VI). scispace.com For instance, the oxidation of chromium(III) to chromium(VI) can be achieved by warming it with hydrogen peroxide solution in the presence of an excess of sodium hydroxide (B78521) solution. libretexts.org Naturally, manganese oxides are the primary minerals capable of oxidizing Cr(III) to Cr(VI). researchgate.net Kinetic studies on the oxidation of aqueous Cr(III) by manganese dioxide (β-MnO₂) show that Cr(III) reacts directly with the solid surface to produce Cr(VI). epa.gov
Outer Sphere Interactions in Reaction Mechanisms
Outer-sphere interactions, where ions associate without direct bonding, play a significant role in the reaction mechanisms of chromium(III) perchlorate. The perchlorate anion itself generally remains outside the primary coordination sphere of the chromium(III) ion. researchgate.net However, these outer-sphere associations can influence reaction rates.
Studies on ligand substitution reactions of macrocyclic chromium(III) complexes have demonstrated the importance of outer-sphere interactions. researchgate.net The rate of reaction and the form of the rate law can be determined by specific interactions between the cationic chromium complex and the counter-ions from the supporting electrolyte in the solution. researchgate.net This indicates that even non-coordinating ions like perchlorate can affect the reactivity of the complex through ion pairing and modification of the electrostatic environment around the reaction center.
Kinetics of Complex Formation Reactions
The formation of complexes involving the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is a fundamental process in its aqueous chemistry. The kinetics of these ligand substitution reactions are typically slow due to the inert nature of the Cr(III) center. The reactions are often studied under pseudo-first-order conditions, with the ligand in large excess. scirp.org
Influence of pH on Reaction Rates
The pH of the reaction medium has a pronounced effect on the rate of complex formation with chromium(III). This is largely due to the hydrolysis of the [Cr(H₂O)₆]³⁺ ion to form species like [Cr(H₂O)₅(OH)]²⁺. The hydroxo species is significantly more labile (reactive) than the fully aquated ion.
In the reaction between chromium(III) and ethylenediaminetetra-3-propinate (EDTP), the reaction rate was observed to accelerate as the pH increased from 3.3 to 4.7. scirp.org This acceleration is attributed to the increased concentration of the more reactive [Cr(H₂O)₅(OH)]²⁺ species at higher pH. A similar trend is observed in the formation of the iminodiacetato–chromium(III) complex, where the rate increases with pH. researchgate.net
Effects of Ionic Strength and Dielectric Constant on Kinetics
The ionic strength and dielectric constant of the medium can also influence the kinetics of complex formation, providing insights into the reaction mechanism. In the reaction of chromium(III) with EDTP, the rate of reaction was found to decrease with increasing ionic strength, which was adjusted using sodium perchlorate. scirp.org This inverse relationship suggests that the reaction involves the interaction of oppositely charged ions, consistent with an ion-pairing mechanism. scirp.org
The dielectric constant of the medium also affects the reaction rate. A decrease in the dielectric constant of the medium was found to increase the observed rate constant (k_obs) for the Cr(III)-EDTP reaction. scirp.org This is consistent with a mechanism where the formation of an ion pair between the reactants is a key step, as a lower dielectric constant would favor the association of ions.
The following interactive table presents data on the effect of ionic strength and dielectric constant on the observed rate constant for the reaction between Cr(III) and EDTP at 35°C. scirp.org
Substitution Reaction Pathways
The substitution reactions of chromium(III) complexes, including chromium(III) perchlorate which exists in solution as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, are characterized by their slow reaction rates. libretexts.org The d³ electronic configuration of Cr(III) results in a high crystal field stabilization energy (CFSE), rendering its octahedral complexes kinetically inert. libretexts.org Understanding the pathways of these substitution reactions is crucial for predicting the behavior of chromium(III) in various chemical environments.
Ligand Exchange Mechanisms
Ligand exchange in hexaaquachromium(III) ions involves the replacement of coordinated water molecules by other ligands present in the solution. libretexts.org These reactions are typically slow due to the inert nature of the Cr(III) center. The mechanism of ligand exchange can be influenced by the nature of the incoming ligand and the reaction conditions.
The exchange of water ligands with anions like chloride or sulfate (B86663) is a common example. In the presence of chloride ions, the violet-colored [Cr(H₂O)₆]³⁺ can be converted to the green tetraaquadichlorochromium(III) ion, [Cr(H₂O)₄Cl₂]⁺. libretexts.org This color change is indicative of a change in the coordination sphere of the chromium ion. The general mechanism for ligand substitution in octahedral complexes like [Cr(H₂O)₆]³⁺ can be described by three primary pathways:
Dissociative (D) Mechanism: The reaction proceeds through a five-coordinate intermediate formed by the cleavage of a metal-ligand bond. libretexts.org
Associative (A) Mechanism: An incoming ligand attacks the complex, forming a seven-coordinate intermediate before the leaving group departs.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate. libretexts.org This can be further classified as associative interchange (Ia) or dissociative interchange (Id) depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. libretexts.org
For Cr(III) complexes, substitution reactions generally proceed via a dissociative interchange (Id) mechanism, where the breaking of the Cr-OH₂ bond is the primary energetic barrier.
Aquation Mechanisms of Halopentaaquachromium(III) Complexes
Aquation is a specific type of substitution reaction where a ligand in a coordination complex is replaced by a water molecule. For halopentaaquachromium(III) complexes, [Cr(H₂O)₅X]²⁺ (where X = Cl⁻, Br⁻, I⁻), the aquation reaction involves the replacement of the halide ligand (X⁻) by water:
[Cr(H₂O)₅X]²⁺ + H₂O → [Cr(H₂O)₆]³⁺ + X⁻
The kinetics of this reaction have been studied to elucidate its mechanism. acs.orgacs.org The rate of aquation is largely independent of the nature of the entering ligand (water in this case), which is strong evidence for a dissociative-type mechanism. acs.org The reaction rate is primarily determined by the rate at which the chromium-halide bond breaks.
Catalysis of this aquation reaction can occur in the presence of reducing agents. acs.org For instance, a reducing agent can convert Cr(III) to Cr(II). The resulting chromium(II) complex is much more labile (kinetically less stable) and rapidly releases its halide ligand. Subsequent re-oxidation of Cr(II) back to Cr(III) completes the catalytic cycle, resulting in the net aquation of the original complex at an accelerated rate. acs.org
Stepwise versus Concerted Mechanisms in Substitution
Substitution reactions can be broadly categorized as either stepwise or concerted. psiberg.comquora.com
Stepwise reactions proceed through one or more distinct intermediates. psiberg.comnih.gov In the context of chromium(III) substitution, a dissociative (D) or associative (A) mechanism would be considered stepwise because they involve the formation of a detectable or transient intermediate (e.g., a five-coordinate [Cr(H₂O)₅]³⁺ species). libretexts.orgpsiberg.com
Concerted reactions occur in a single step where bond-breaking and bond-forming happen simultaneously. psiberg.comquora.com The interchange (I) mechanism is a concerted process, as the reactants are converted to products via a single transition state without forming an intermediate. libretexts.org
For the kinetically inert chromium(III) ion, substitution reactions are generally thought to proceed through an interchange mechanism with significant dissociative character (Id). libretexts.org This implies a concerted pathway where the transition state involves a significantly weakened bond to the leaving water molecule and a very weakly interacting incoming ligand. A purely dissociative mechanism involving a stable five-coordinate intermediate is considered less likely.
| Mechanism Type | Description | Intermediates | Relevance to Cr(III) |
| Stepwise | Reaction occurs in multiple sequential steps. | Yes (e.g., 5- or 7-coordinate species). | Less common; a pure D or A mechanism is not typically favored. |
| Concerted | Bond breaking and forming occur in a single, coordinated step. | No, proceeds through a single transition state. | Generally accepted mechanism (Interchange, Id) for Cr(III) substitution. |
Hydrothermal Reactivity of Aqueous Chromium(III) Perchlorate
Under hydrothermal conditions (high temperature and pressure), the reactivity of aqueous chromium(III) perchlorate is significantly altered, leading to oxidation and the formation of new solid phases. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Oxidation to Chromium(VI) by Perchloric Acid
In aqueous solutions, chromium(III) can be oxidized to the much more toxic chromium(VI) state by perchloric acid at elevated temperatures. cdnsciencepub.comcdnsciencepub.com Studies have shown that in the presence of 0.4 M perchloric acid, the oxidation of chromium(III) to chromium(VI) becomes significant above 225 °C and is essentially complete within 24 hours. cdnsciencepub.comresearchgate.net This reaction involves the direct interaction between chromium(III) species and perchloric acid, as the spontaneous decomposition of perchloric acid is negligible under these conditions. cdnsciencepub.com The oxidation is accompanied by the formation of chloride ions, consistent with the reduction of the perchlorate ion. cdnsciencepub.com
This reaction is of particular importance as it demonstrates a pathway for the formation of carcinogenic Cr(VI) from the less toxic Cr(III) under specific environmental or industrial conditions.
Reactions with Metals and Formation of Spinel Compounds
At high temperatures (e.g., 300 °C), aqueous chromium(III) solutions, such as those prepared from chromium(III) perchlorate, can react with various metals to form highly stable spinel compounds. cdnsciencepub.comresearchgate.netcdnsciencepub.com Spinels are a class of minerals with the general formula AB₂O₄.
The reaction with iron or steel produces the spinel iron chromite (FeCr₂O₄). cdnsciencepub.com Similarly, reactions with cobalt and copper yield CoCr₂O₄ and Cu₂Cr₂O₄, respectively. cdnsciencepub.comresearchgate.net The formation of these spinels is a result of the hydrothermal deposition of hydrolyzed metal species. cdnsciencepub.com For example, the reaction with iron involves the hydrolysis of Cr(III) and the production of Fe(II) ions from the metal, which then co-precipitate to form the spinel structure. cdnsciencepub.com
These hydrothermal reactions are relevant to understanding corrosion processes in high-temperature aqueous environments, such as in nuclear reactors or geothermal systems, and also provide a synthetic route to producing crystalline spinel materials. cdnsciencepub.comcdnsciencepub.com
Table of Reaction Products under Hydrothermal Conditions
| Reactants | Temperature | Product(s) | Reference(s) |
|---|---|---|---|
| Aqueous Cr(III), 0.4 M HClO₄ | > 225 °C | Aqueous Cr(VI), Cl⁻ | cdnsciencepub.com, researchgate.net |
| Aqueous Cr(III), Iron/Steel | ~300 °C | FeCr₂O₄ (Iron Chromite) | cdnsciencepub.com, cdnsciencepub.com |
| Aqueous Cr(III), Cobalt | ~300 °C | CoCr₂O₄ (Cobalt Chromite) | cdnsciencepub.com, researchgate.net |
Spectroscopic Characterization and Structural Elucidation of Chromium Iii Perchlorate Compounds
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental tool for probing the electronic energy levels of chromium(III) complexes. The d-d electronic transitions within the Cr³⁺ ion are particularly sensitive to the nature and geometry of the coordinating ligands, making this technique ideal for studying complex formation and structure.
In an octahedral ligand field, the free Cr³⁺ ion's ⁴F ground state splits into three energy levels: ⁴A₂g, ⁴T₂g, and ⁴T₁g. lacc-terryb.com This typically results in two observable spin-allowed absorption bands in the visible spectrum, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions. A third, higher-energy band is often obscured by more intense charge-transfer bands. flvc.org
When the symmetry is lowered from octahedral to tetragonal, as in complexes like trans-[Cr(en)₂(CN)₂]ClO₄ and trans-[Cr(cyclam)(CN)₂]ClO₄, these bands are expected to split. flvc.org For instance, the study of various tetragonal chromium(III) complexes, including those with perchlorate (B79767) as the counter-ion, has utilized UV-Vis absorption analysis to elucidate their electronic energy levels. researchgate.net Gaussian analysis is often employed to deconvolute the overlapping spectral bands and precisely locate the maxima of the tetragonal components. flvc.org This detailed analysis allows for the calculation of ligand field parameters such as Dq (the global measure of the ligand field strength) and Dt (which quantifies the degree of tetragonal distortion). flvc.org
The formation of complexes can be monitored spectrophotometrically, taking advantage of the high stability and significant absorption coefficients of the resulting species. udayton.edu The table below summarizes the observed spectral data for representative chromium(III) complexes, some of which include the perchlorate anion.
Table 1: UV-Vis Spectral Data for Selected Chromium(III) Complexes
| Complex | Solvent | Absorption Maxima (λmax, nm) | Assignment (Transitions) | Reference |
|---|---|---|---|---|
| [Cr(H₂O)₆]³⁺ | Water | 408, 575 | ⁴A2g → ⁴T1g(F), ⁴A2g → ⁴T2g | lacc-terryb.com |
| trans-[Cr(NH₃)₄(CN)₂]ClO₄ | Not Specified | Bands identified via Gaussian analysis | Tetragonal components of d³ configuration | flvc.org |
| trans-[Cr(en)₂(CN)₂]ClO₄ | Not Specified | Bands identified via Gaussian analysis | Tetragonal components of d³ configuration | flvc.org |
| trans-[Cr(cyclam)(CN)₂]ClO₄ | Not Specified | Bands identified via Gaussian analysis | Tetragonal components of d³ configuration | flvc.orgresearchgate.net |
Infrared (IR) and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Vibrational spectroscopy techniques like IR and ATR-FTIR are powerful for identifying functional groups and probing the interactions between molecules. In the context of chromium(III) perchlorate, these methods are particularly useful for studying the behavior of the perchlorate anion in different chemical environments, such as during adsorption onto surfaces.
The interaction of the perchlorate anion with chromium surfaces has been investigated using in-situ ATR-FTIR spectroscopy. acs.orgacs.org In one such study, a thin film of amorphous chromium(III) oxide hydroxide (B78521) (COH) served as a model for the passive film on stainless steel. acs.org ATR-FTIR was used to monitor the adsorption of various anions, including perchlorate, from an aqueous solution. acs.org
The surface charge of the COH film was found to be pH-dependent, being positive at low pH and slightly negative at high pH. acs.orgacs.org The adsorption of perchlorate was observed to increase as the pH decreased below 5.0, consistent with the development of a positive surface charge. acs.org A key finding was that the infrared spectrum of the adsorbed perchlorate ion was identical to that of the perchlorate ion in the bulk aqueous solution. acs.org This suggests that the adsorption is predominantly electrostatic in nature, with the perchlorate ion retaining its Td symmetry and not forming a direct coordination bond with the Cr(III) surface sites. acs.orgacs.org This contrasts with other anions like sulfate (B86663), whose spectra are significantly altered by the interfacial electric field. acs.org
The characteristic vibrational modes of the perchlorate ion (ClO₄⁻) are well-defined and serve as spectroscopic markers.
Table 2: Characteristic Infrared Bands for the Perchlorate Anion
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| ν₃ (asymmetric stretch) | ~1100 (strong, broad) | Triply degenerate | nih.gov |
| ν₁ (symmetric stretch) | ~928 | Nondegenerate (IR inactive in Td symmetry but can appear) | researchgate.net |
| ν₄ (asymmetric bend) | ~621-624 | Triply degenerate | nih.gov |
| ν₂ (symmetric bend) | ~476 | Doubly degenerate | researchgate.net |
Luminescence Spectroscopy of Chromium(III) Ion Pairs
Luminescence spectroscopy provides valuable information about the excited-state properties of chromium(III) complexes. The emission characteristics are highly sensitive to the immediate coordination environment and interactions with neighboring metal ions.
In polynuclear chromium(III) complexes, the magnetic and photophysical properties are strongly influenced by exchange interactions between the metal centers. nih.gov Studies on dinuclear Cr(III) complexes bridged by ligands such as hydroxo and carboxylato groups, with perchlorate as the counter-ion, have revealed ferromagnetic superexchange interactions between the Cr³⁺ ions. nih.gov This coupling leads to a high-spin ground state (S=3). nih.gov
These coupled systems can exhibit luminescence. For example, frozen methanol-dichloromethane solutions of a dinuclear Cr(III) complex with bridging acetate (B1210297) and a macrocyclic ligand, balanced by perchlorate anions, were found to luminesce at approximately 750 nm upon excitation. nih.gov This emission originates from the excited state of the coupled Cr(III) dimer, demonstrating that the electronic structure and resultant photophysical properties are a function of the entire polynuclear assembly. nih.govuni-konstanz.de
The luminescence spectra of Cr³⁺ complexes often display a rich vibrational structure (vibronic sidebands) coupled to the electronic transition. researchgate.net This structure arises from the coupling of the electronic transition with the vibrational modes of the complex. Analysis of these vibronic features in the emission spectrum can provide information about the vibrational frequencies of the ground electronic state. koreascience.kr
In the case of the complex pentaammine(imidazole)chromium(III) perchlorate, Cr(NH₃)₅(imH)₃·H₂O, the emission and excitation spectra were recorded at 77 K. koreascience.kr The vibrational intervals of the ground state were successfully extracted from the fine structure observed in the low-temperature emission spectrum, complementing data from far-infrared spectroscopy. koreascience.kr The excitation spectrum revealed a zero-phonon line that was split into two components, a feature that was successfully modeled using ligand field theory. koreascience.kr The luminescence of Cr³⁺ is generally observed in the red and near-infrared regions of the spectrum. researchgate.netresearchgate.net
Table 3: Luminescence Data for Selected Chromium(III) Systems
| Compound/System | Conditions | Emission Maximum (λem, nm) | Key Feature | Reference |
|---|---|---|---|---|
| [Cr₂L(μ‐O₂CMe)]³⁺ (with ClO₄⁻) | Frozen Methanol-Dichloromethane | ~750 | Emission from ferromagnetically coupled dimer | nih.gov |
| Cr(NH₃)₅(imH)₃·H₂O | 77 K | Not specified | Rich vibronic structure observed in emission | koreascience.kr |
| Cr³⁺ in MgAl₂O₄ spinel | 77 K | 600-750 | Emission spectrum shows rich vibrational structure | researchgate.net |
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Studies of Chromium(III) Solutions
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques for investigating the structure and dynamics of molecules. rasayanjournal.co.in While NMR focuses on the magnetic properties of atomic nuclei, EPR spectroscopy is specifically used to study compounds with unpaired electrons, such as paramagnetic species. researchgate.net
Chromium(III) is a paramagnetic d³ metal ion, which makes EPR an ideal technique for its study. cardiff.ac.uk The presence of unpaired electrons in Cr(III) complexes, however, typically leads to significant broadening of NMR signals, often making standard NMR analysis challenging. Despite this, NMR can still provide crucial insights into the coordination sphere of the metal and the nature of metal-ligand bonding in certain contexts. rasayanjournal.co.in
EPR spectroscopy provides detailed information about the electronic structure of paramagnetic centers. researchgate.net For Cr(III) complexes in solution, EPR studies can determine spin-Hamiltonian parameters, which offer insights into the symmetry of the ligand field around the chromium ion and the nature of the chromium-ligand bonds. nih.gov Studies on various Cr(III) complexes have shown that multifrequency EPR spectra can reveal detailed information on the spin states of the system. nih.gov For a hypothetical study of chromium(III) perchlorate in solution, EPR would be employed to understand the coordination environment of the Cr³⁺ ion, including the number and type of solvent molecules or perchlorate ions directly interacting with the metal center.
The table below illustrates typical parameters that could be obtained from an EPR study of a Cr(III) complex in solution.
| Parameter | Information Obtained | Typical Technique |
|---|---|---|
| g-tensor | Provides information about the electronic structure and symmetry of the metal center. | Continuous Wave (CW) EPR |
| Zero-Field Splitting (D, E) | Describes the splitting of spin states in the absence of a magnetic field, reflecting the distortion from cubic symmetry. | High-Frequency EPR |
| Hyperfine Coupling (A) | Details the interaction between the electron spin and nuclear spins of chromium or ligand atoms. | CW-EPR, ENDOR |
Mass Spectrometry (MS) for Complex Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like ion chromatography (IC) or high-performance liquid chromatography (HPLC), it becomes a highly sensitive and selective method for identifying and quantifying substances. lcms.czmdpi.com
For the characterization of chromium(III) perchlorate complexes, mass spectrometry can be employed to determine the molecular weight of the complex and to gain insights into its composition and structure. Techniques such as electrospray ionization (ESI-MS) are particularly useful for analyzing transition metal complexes in solution.
In the context of perchlorate-containing species, IC coupled with tandem mass spectrometry (IC-MS/MS) is a well-established method for the trace-level detection of the perchlorate anion (ClO₄⁻). lcms.czlcms.cz U.S. EPA Method 332.0, for instance, relies on IC-MS/MS for the reliable and interference-free determination of perchlorate in drinking water. lcms.cz This method often monitors multiple reaction monitoring (MRM) transitions to confirm the presence of the anion. lcms.cz
A hypothetical analysis of a chromium(III) perchlorate solution by ESI-MS would be expected to show peaks corresponding to various solvated chromium-perchlorate species. The specific ions observed would depend on the solvent and the concentration of the solution.
The following table outlines the key steps and expected outcomes in the mass spectrometric analysis of a chromium(III) perchlorate complex.
| Analytical Step | Technique | Expected Information/Outcome |
|---|---|---|
| Sample Introduction & Ionization | Electrospray Ionization (ESI) | Generation of gas-phase ions of the chromium(III) perchlorate complex with minimal fragmentation. |
| Mass Analysis | Quadrupole or Time-of-Flight (TOF) Analyzer | Separation of ions based on their mass-to-charge ratio (m/z). |
| Detection | Electron Multiplier | Detection of ions and generation of a mass spectrum showing the relative abundance of different species. |
| Fragmentation Analysis (Optional) | Tandem MS (MS/MS) | Structural information obtained by fragmenting a specific parent ion and analyzing its daughter ions. |
For example, in a solution containing Cr(ClO₄)₃, one might observe ions such as [Cr(ClO₄)₂(H₂O)ₓ]⁺ or [Cr(ClO₄)(H₂O)ᵧ]²⁺, providing information on the species present in the solution phase.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction (XRD) is a primary and non-destructive technique for determining the atomic and molecular structure of a crystal. ncsu.educhemicaljournal.in The method is based on the principle of Bragg's Law, which describes the constructive interference of monochromatic X-rays scattered by the crystalline lattice planes. mit.edulibretexts.org The resulting diffraction pattern is unique to a specific crystal structure, acting as a fingerprint for the material. libretexts.org
For a solid compound like chromium(III) perchlorate, single-crystal XRD would be the definitive method to elucidate its precise three-dimensional structure. This analysis would reveal key structural parameters such as:
The coordination geometry around the chromium(III) ion.
The bond lengths and angles between the chromium ion and its ligands (e.g., water molecules or perchlorate ions).
The crystal lattice parameters (a, b, c, α, β, γ).
Powder XRD is another common XRD technique used for phase identification and characterization of polycrystalline materials. chemicaljournal.in By comparing the powder diffraction pattern of a sample to a database of known patterns, the composition of the material can be determined. libretexts.org
The table below summarizes the kind of structural data that can be obtained from an XRD analysis of solid chromium(III) perchlorate.
| Parameter | Definition | Significance |
|---|---|---|
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal. | Fundamental property for identifying and characterizing the crystalline solid. |
| Space Group | Describes the symmetry elements present in the crystal structure. | Provides insight into the arrangement of atoms and molecules within the unit cell. |
| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. | Allows for the calculation of bond lengths, bond angles, and torsion angles. |
| Coordination Number & Geometry | The number of atoms directly bonded to the central Cr(III) ion and their spatial arrangement (e.g., octahedral). | Defines the local environment of the metal center. |
Advanced Analytical Methodologies for Chromium Iii Perchlorate Detection and Speciation
Chromatography-Based Methods
Chromatography offers powerful solutions for separating and quantifying the components of chromium(III) perchlorate (B79767). By coupling chromatographic separation with highly sensitive detectors, analysts can achieve precise measurements of both chromium species and the perchlorate anion, even in complex matrices.
Ion Chromatography (IC) for Perchlorate Quantification
Ion chromatography (IC) with suppressed conductivity detection is a robust and sensitive method for determining perchlorate concentrations in aqueous solutions. nih.gov This technique is suitable for analyzing various water types, including drinking water, groundwater, and industrial effluents that might contain chromium(III) perchlorate. nih.govnih.gov The method's effectiveness relies on separating the perchlorate anion from other common anions like chloride, nitrate (B79036), and sulfate (B86663), which can be present in high concentrations and interfere with the analysis. nih.gov
In samples with significant matrix ion concentrations, the perchlorate peak can exhibit an asymmetric shape, particularly at low perchlorate levels, potentially reducing recovery. nih.gov To mitigate these matrix effects, dedicated sample preparation and matrix elimination steps are crucial. nih.gov For trace-level analysis, a large sample injection volume can be employed to enhance sensitivity. nih.gov The development of an international standard for water quality control based on IC with suppressed conductivity detection is underway, underscoring the method's reliability. nih.gov
Table 1: Performance Data for IC Quantification of Perchlorate
| Parameter | Value | Reference |
|---|---|---|
| Reporting Limit | 1.5 µg/L | nih.gov |
| Expanded Measurement Uncertainty | 13.2 % | nih.gov |
| Limit of Detection (LOD) | 0.1–0.6 μg/L | nih.gov |
| Limit of Quantification (LOQ) | 0.5–2.1 μg/L | nih.gov |
| Recovery in Aqueous Samples | 97.2% - 102.8% | nih.gov |
Ion Chromatography-Electrospray Ionization Tandem Mass Spectrometry (IC-ESI/MS/MS)
For enhanced selectivity and sensitivity, ion chromatography can be coupled with electrospray ionization tandem mass spectrometry (IC-ESI/MS/MS). nih.govlcms.cz This powerful combination is particularly effective for quantifying trace levels of perchlorate in complex matrices, including food, beverages, and biological samples like urine. nih.govresearchgate.net The high selectivity of tandem mass spectrometry reduces the need for extensive sample cleanup. researchgate.net
The methodology often involves isotopic dilution, where a stable isotope-labeled internal standard, such as ¹⁸O₄-perchlorate, is added to the sample before extraction. nih.govresearchgate.net This internal standard coelutes with the analyte and corrects for matrix effects and variations in instrument response, ensuring accurate quantification. thermofisher.comsmith.edu The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. For perchlorate, the transition of ³⁵Cl¹⁶O₄⁻ (m/z 98.9) to ³⁵Cl¹⁶O₃⁻ (m/z 82.9) is used for quantification. nih.gov The chlorine isotope ratio (³⁵Cl/³⁷Cl) serves as a confirmation tool, ensuring reliable, interference-free determination. nih.govlcms.cz
Table 2: Monitored Ion Transitions in IC-ESI/MS/MS for Perchlorate Analysis
| Ion Transition | Purpose | m/z (Precursor → Product) | Reference |
|---|---|---|---|
| ³⁵Cl¹⁶O₄⁻ → ³⁵Cl¹⁶O₃⁻ | Quantification | 98.9 → 82.9 | nih.gov |
| ³⁷Cl¹⁶O₄⁻ → ³⁷Cl¹⁶O₃⁻ | Isotopic Confirmation | 100.9 → 84.9 | nih.gov |
| ³⁵Cl¹⁸O₄⁻ → ³⁵Cl¹⁸O₃⁻ | Internal Standard Quantification | 107.0 → 89.0 | nih.gov |
Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) for Chromium Speciation
The differentiation between the essential nutrient chromium(III) and the toxic, carcinogenic chromium(VI) is critical. metrohm.combrjac.com.br While total chromium can be measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), chromatographic separation is required to distinguish between the different oxidation states. brjac.com.br IC-ICP-MS has emerged as a highly sensitive and precise technique for chromium speciation. metrohm.commetrohm.com
A primary challenge in chromium speciation is that Cr(III) typically exists as a cation, while Cr(VI) exists as an anion (chromate). lcms.cz To enable simultaneous separation on a single anion-exchange column, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) is often used. metrohm.comlcms.cz EDTA forms a stable anionic complex with Cr(III), allowing it to be separated from the anionic Cr(VI) via anion-exchange chromatography. metrohm.com The reaction to form the Cr(III)-EDTA complex is dependent on incubation time and temperature. lcms.cz Following separation, the species are detected by ICP-MS, which offers excellent signal-to-noise by using a collision cell with helium gas to remove polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺) on the most abundant chromium isotope, ⁵²Cr. brjac.com.brlcms.cz
Table 3: Typical IC-ICP-MS Parameters for Chromium Speciation
| Parameter | Setting/Value | Reference |
|---|---|---|
| Chromatography | Anion-Exchange | metrohm.combrjac.com.br |
| Complexing Agent | EDTA | metrohm.comlcms.cz |
| ICP-MS Collision Gas | Helium (He) | metrohm.comlcms.cz |
| Isotopes Monitored | ⁵²Cr, ⁵³Cr | metrohm.com |
| Detection Limits | <0.1 µg/L | lcms.cz |
Sample Preparation Techniques for Chromatographic Analysis
Proper sample preparation is a critical step to ensure accurate and reproducible chromatographic analysis. chromtech.com It involves extracting the analytes of interest from the sample matrix while minimizing interferences that could affect instrument performance or damage the chromatography column. chromtech.comnih.gov
Common sample preparation steps include:
Dissolution : The sample must be in a liquid form compatible with the chromatography system. The choice of solvent depends on the sample's solubility and compatibility with the mobile phase. organomation.com
Filtration : This is an essential step to remove particulate matter that can clog the system and build up pressure. Syringe filters, centrifuge filters, and filter vials are commonly used for this purpose. chromtech.com
Extraction : Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate and purify analytes from the sample matrix. chromtech.com SPE, in particular, can simplify complex sample matrices and reduce ion suppression in mass spectrometry applications. chromtech.com
Dilution : For highly concentrated samples, a "dilute-and-shoot" approach may be sufficient. However, excessive dilution can make it difficult to analyze trace components. chromtech.com
Derivatization : In some cases, chemical modification of the analyte is performed to improve its chromatographic behavior or detectability. organomation.com
For the analysis of chromium(III) perchlorate, sample preparation would focus on ensuring the sample is free of particulates and that the concentration is within the calibrated range of the instrument. For speciation analysis, the addition of a complexing agent like EDTA is a key preparation step. metrohm.com
Spectrophotometric Determination Techniques
Spectrophotometric methods offer a simpler and more cost-effective alternative for quantifying ions in solution. tandfonline.com These techniques are based on the reaction of the target ion with a specific chromogenic agent to form a colored complex, the absorbance of which is measured at a specific wavelength.
Determination of Chromium(III) in Solution
One method involves the use of ninhydrin (B49086) as a chromogenic agent. scirp.orgresearchgate.net In the presence of potassium hydroxide (B78521), Cr(III) ions form a deep greenish-violet colored complex with ninhydrin. scirp.orgresearchgate.net The absorbance of this complex is measured at a maximum wavelength (λmax) of 375 nm. scirp.orgresearchgate.net The reaction proceeds quantitatively at room temperature, and a stable color develops within 15 minutes. scirp.org
Table 4: Comparison of Spectrophotometric Methods for Cr(III) Determination
| Chromogenic Agent | λmax (nm) | Optimal pH | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|---|
| Ninhydrin | 375 | - | 2.90 x 10² | scirp.orgresearchgate.net |
| 4-(Nitro phenyl azo imidazole) (NPAI) | 582 | 6 | 1.15 x 10⁴ | jocpr.com |
| 6-[(E)-...]-1H-indole-2,3-dione | 446.4 | 5.0 | - | rsisinternational.org |
Colorimetric Assays for Chromium(VI) Distinction
Colorimetric assays are fundamental for the specific detection of hexavalent chromium (Cr(VI)), thereby allowing for its distinction from trivalent chromium (Cr(III)). The most widely used method is based on the reaction with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic solution.
The process involves two main stages:
A redox reaction where Cr(VI) is reduced to Cr(III) by the 1,5-diphenylcarbazide.
The subsequent formation of a stable, intensely colored red-violet complex between the newly formed Cr(III) and the diphenylcarbazone (B146866) (the oxidized form of DPC).
The absorbance of this colored complex is measured photometrically, typically at a wavelength of 540 nm. The intensity of the color is directly proportional to the concentration of Cr(VI) in the sample. This reaction is highly sensitive, making it suitable for detecting trace amounts of Cr(VI). Since Cr(III) does not react with DPC to form the colored complex under these conditions, this method is highly selective for Cr(VI). To determine total chromium using this method, any Cr(III) present in the sample must first be oxidized to Cr(VI) using an oxidizing agent like potassium permanganate. The Cr(III) concentration can then be calculated by finding the difference between the total chromium and the Cr(VI) measurements.
| Parameter | Value |
| Reagent | 1,5-diphenylcarbazide (DPC) |
| Target Analyte | Chromium(VI) |
| Resulting Complex | Red-violet color |
| Measurement Wavelength | 540 nm |
| Applicable Range | 0.5 to 50 mg/L |
Atomic Spectrometry Methods for Total Chromium Analysis
Atomic spectrometry techniques are powerful tools for determining the total chromium content in a sample. These methods measure the absorption or emission of electromagnetic radiation by free atoms in the gas phase. They are known for their high sensitivity and are widely used in environmental and biological monitoring. Two of the most common atomic spectrometry methods for chromium analysis are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive and precise technique for determining the total elemental concentration of chromium. It can detect trace and ultra-trace amounts of elements, often at parts-per-billion (µg/L) or even lower levels. In this method, a sample is introduced into a high-temperature argon plasma (inductively coupled plasma), which atomizes and ionizes the chromium atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
A significant challenge in chromium analysis by ICP-MS is the presence of polyatomic interferences, particularly on the most abundant isotope, ⁵²Cr. Interferences such as ⁴⁰Ar¹²C⁺ from the argon plasma and carbon in the sample matrix can overlap with the ⁵²Cr signal, leading to inaccurate results. To overcome this, modern ICP-MS instruments are equipped with collision/reaction cells. These cells use gases like helium or hydrogen to react with or physically separate the interfering polyatomic ions from the analyte ions before they reach the mass analyzer, ensuring more accurate quantification of chromium.
When coupled with a separation technique like ion chromatography (IC), ICP-MS becomes a powerful tool for chromium speciation, allowing for the separate quantification of Cr(III) and Cr(VI).
| ICP-MS Parameter | Typical Setting | Reference |
| Monitored Isotopes | ⁵²Cr, ⁵³Cr | |
| Collision/Reaction Gas | Helium (He) or Hydrogen (H₂) | |
| RF Power | 1550 W | |
| Nebulizer Gas Flow | ~1.07 L/min |
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is another robust and widely used technique for determining total chromium concentration. The method relies on the principle that ground-state atoms of an element will absorb light at specific, characteristic wavelengths. For chromium, the primary wavelength used for analysis is 357.9 nm.
There are two main atomization techniques used in AAS for chromium analysis:
Flame AAS (FAAS): The sample solution is aspirated into a flame (e.g., air-acetylene or nitrous oxide-acetylene), which atomizes the chromium. FAAS is suitable for concentrations in the parts-per-million (mg/L) range. The use of a nitrous oxide-acetylene flame can improve accuracy by providing a higher temperature to overcome chemical interferences.
Graphite (B72142) Furnace AAS (GFAAS): A small volume of the sample is placed on a graphite platform within a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample at a high temperature. GFAAS offers significantly lower detection limits than FAAS, typically in the parts-per-billion (µg/L) range, making it ideal for trace analysis. Matrix modifiers, such as magnesium nitrate, are often used in GFAAS to stabilize the analyte and reduce background interference during the heating process.
| AAS Parameter | Typical Setting | Reference |
| Wavelength | 357.9 nm | |
| Atomization (Flame) | Air-acetylene or Nitrous oxide-acetylene | |
| Atomization (Furnace) | Graphite Furnace with Platform | |
| Matrix Modifier (GFAAS) | Magnesium Nitrate (Mg(NO₃)₂) |
Potentiometric Titration for Equilibrium and Stability Constant Determination
Potentiometric titration is a precise electrochemical method used to determine the stability constants of metal complexes, including those of chromium(III). This technique involves measuring the potential difference (voltage) between two electrodes—an indicator electrode and a reference electrode—as a titrant of a known concentration is added to the solution containing the metal ion and a complexing agent (ligand).
The formation of chromium(III) complexes in solution is a stepwise process, and a stability constant (K) is associated with each step. For a general reaction between a metal ion (M) and a ligand (L):
M + L ⇌ ML (Stepwise constant K₁)
ML + L ⇌ ML₂ (Stepwise constant K₂)
ML₂ + L ⇌ ML₃ (Stepwise constant K₃)
Solvent Extraction Methodologies for Chromium(III) Perchlorate
Solvent extraction is a separation technique used to isolate a substance from one liquid phase into another immiscible liquid phase. In the context of chromium, it can be used to separate different oxidation states or to preconcentrate the metal from a dilute aqueous solution into a smaller volume of an organic solvent. The efficiency of extraction depends on factors such as pH, the nature of the organic solvent, and the presence of a suitable complexing or extracting agent.
Use of Trioctylphosphine Oxide (TOPO)
Trioctylphosphine oxide (TOPO) is an effective neutral extracting agent for various metal ions. Research has specifically investigated its use for the extraction of chromium(III) from aqueous perchlorate solutions. In this method, an aqueous solution containing chromium(III) perchlorate is brought into contact with a solution of TOPO dissolved in an immiscible organic solvent, such as hexane.
Studies have shown that the extraction of chromium(III) from perchlorate media with TOPO is feasible, although it may be less complete compared to extraction from other acid systems like hydrochloric or sulfuric acid. The extracted species has been identified, and the stoichiometry of the complex formed between chromium(III) perchlorate and TOPO has been determined. It was found that six molecules of TOPO solvate the chromium(III) perchlorate, and the extracted complex is also hydrated with a significant number of water molecules.
The specific extracted complex can be represented as: Cr(ClO₄)₃·6TOPO .
This methodology is highly selective for Cr(VI) over Cr(III) when performed under certain acidic conditions, as trivalent chromium is generally not extractable under those specific conditions. However, for chromium(III) perchlorate, a distinct extraction mechanism with a defined stoichiometry has been established.
Lack of Specific Research Data Precludes Article on Chromium(III) Perchlorate's Catalytic Applications
An extensive review of available scientific literature has revealed insufficient specific data to construct a detailed article on the applications of Chromium(III) perchlorate in materials science and catalysis research as outlined by the user's request. While chromium-based catalysts, in general, are utilized in a variety of organic reactions, information pinpointing Chromium(III) perchlorate as the specific agent in these processes is largely absent from the reviewed sources.
General searches confirm that chromium compounds serve as catalysts in a range of organic syntheses. Chromium's variable oxidation states make it a versatile element in catalysis, with chromium-based catalysts being noted for their efficiency in processes such as oxidations, polymerizations, Diels-Alder reactions, Cannizzaro reactions, and Nozaki-Hiyama-Kishi (NHK) reactions. However, when narrowing the focus to "Chromium(III) perchlorate," the specific examples and detailed research findings required to populate the requested article structure are not available.
For instance, in the Nozaki-Hiyama-Kishi reaction , the key chromium species is Chromium(II), which is typically generated in situ from a Chromium(III) precursor. The most commonly cited precursor for this purpose is chromium(III) chloride, with no specific mention of chromium(III) perchlorate being used in this capacity.
Similarly, while ethylene (B1197577) polymerization and trimerization are significant industrial processes where chromium catalysts are employed, the literature details catalysts based on chromium(III) chloride, chromium(III) 2-ethylhexanoate, and various organochromium complexes. Specific data on the use of chromium(III) perchlorate for these polymerization processes could not be located.
Regarding other organic reactions such as oxidations, Diels-Alder, and Cannizzaro reactions , the available literature discusses the catalytic activity of the broader class of chromium compounds but does not provide specific examples or mechanistic studies involving the perchlorate salt of Chromium(III).
In the area of materials science , while there is research on the synthesis of coordination complexes like mono-o-phenanthroline chromium(III) perchlorate, these studies focus on the synthesis and characterization of the complex itself rather than its application in the development of novel materials with specific functionalities. Another study noted the catalytic effect of chromium(III) hydroxide nanoparticles on the decomposition of ammonium (B1175870) perchlorate; however, this does not involve the use of chromium(III) perchlorate as a primary component in material synthesis.
The principles of sustainable chemistry apply to chromium-based catalysts in general, emphasizing the low toxicity of certain oxidation states and the potential for catalyst recycling. However, these discussions are not specific to chromium(III) perchlorate.
Due to the lack of specific, scientifically verifiable information directly linking Chromium(III) perchlorate to the detailed applications in the requested outline, it is not possible to generate a thorough and accurate article that adheres to the user's strict requirements.
Applications of Chromium Iii Perchlorate in Materials Science and Catalysis Research
Development of Novel Materials
Magnetic Materials Research
Chromium(III) (Cr³⁺) ions, with their d³ electron configuration, are paramagnetic and are therefore of interest in the study of magnetic materials. The magnetic properties of materials containing Cr³⁺ are influenced by the coordination environment of the ion and its interactions with neighboring ions.
Research into chromium(III) complexes has explored their magnetic behavior. For instance, the magnetic moment of a hydroxo-bridged chromium(III) complex with a cross-bridged tetraazamacrocycle ligand was determined to be 3.95 B.M., which is consistent with the presence of three unpaired electrons in the chromium(III) ion. nih.gov In heterobimetallic assemblies, the interaction between chromium(III) and other metal ions can lead to ferromagnetic or antiferromagnetic coupling. researchgate.net For example, weak antiferromagnetic coupling has been observed between adjacent Mn(II) and Cr(III) centers in certain coordination compounds. researchgate.net
The substitution of Cr³⁺ into ferrite (B1171679) structures has been shown to alter the magnetic properties of the material. In (Ni₀.₃Cu₀.₇)Fe₂O₄ spinel ferrites, increasing the concentration of Cr³⁺ ions leads to a decrease in saturation magnetization and an increase in coercivity. scielo.org.mx This is attributed to the smaller magnetic moment of Cr³⁺ compared to the Fe³⁺ ions they replace. scielo.org.mx
Furthermore, the magnetic properties of chromium(III) oxide (Cr₂O₃) nanoparticles have been investigated. usc.gal While bulk Cr₂O₃ is antiferromagnetic, nanoparticles exhibit a net magnetic moment at the surface due to the high surface-to-volume ratio. usc.gal This results in modified magnetic behavior compared to the bulk material. usc.gal
Table 1: Magnetic Properties of Selected Chromium(III)-Containing Materials
| Material | Magnetic Property | Observation | Reference |
|---|---|---|---|
| Chlorohydroxo(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) chloride | Magnetic Moment | 3.95 B.M. | nih.gov |
| (Ni₀.₃Cu₀.₇)Fe₂-ₓCrₓO₄ | Saturation Magnetization | Decreases with increasing Cr³⁺ content | scielo.org.mx |
| (Ni₀.₃Cu₀.₇)Fe₂-ₓCrₓO₄ | Coercivity | Increases with increasing Cr³⁺ content | scielo.org.mx |
| Cr₂O₃ Nanoparticles | Magnetism | Net magnetic moment at the surface | usc.gal |
Coordination Polymers Synthesis
Chromium(III) perchlorate (B79767) is a precursor for the synthesis of coordination polymers, which are multi-dimensional structures formed by the self-assembly of metal ions and organic ligands. The synthesis of these materials is an active area of research due to their potential applications in areas such as catalysis, gas storage, and molecular recognition.
A notable development in this field is the use of solvent-free methods to construct chromium(III)-sulfonate coordination polymers. This approach has led to the successful synthesis of novel Cr(III)-sulfonate frameworks, such as TGU-9 and TGU-10, which exhibit high stability. nih.gov The solvent-free method has been shown to enhance the coordination of Cr(III) with sulfonate groups, a significant achievement given the typically weaker coordinating ability of sulfonate compared to carboxylate groups with hard metal ions. nih.gov
Chromium(III) has also been used to synthesize metallosurfactants, which are coordination complexes that exhibit surfactant properties. scispace.com In these compounds, a chromium(III) complex acts as the head group of the surfactant. The synthesis of these complexes often involves the replacement of a halide ion in a starting chromium(III) complex with a long-chain amine ligand. scispace.com Perchlorate salts are sometimes used in the isolation of these complexes. scispace.com It is important to note that perchlorate salts of metal complexes with organic ligands can be potentially explosive and should be handled with caution. scispace.com
Chromium-Doped Polymers for Advanced Applications
The incorporation of chromium(III) ions into polymeric matrices can impart new functionalities to the materials, leading to advanced applications in photonics and electronics.
One area of application is in the development of phosphors for near-infrared (NIR) light-emitting diodes (LEDs). Chromium(III)-doped phosphors can exhibit broadband NIR emission. acs.org For example, a Mg₇Ga₂GeO₁₂:Cr³⁺ phosphor has been developed that shows emission in the 650–1350 nm range. acs.org The properties of these materials can be tuned by co-doping with other ions. acs.org
Chromium-doped glasses are also being investigated for photonic applications. researchgate.net These materials can be used in the development of fiber lasers and amplifiers. researchgate.net For instance, a chromium-doped fiber has been used as a saturable absorber to generate nanosecond pulse laser operation at 1.55 and 2 μm wavelengths. researchgate.net
In the realm of conductive polymers, chromium has been used to dope (B7801613) polyaniline. A Cr-Doped Polyaniline nanocomposite has been synthesized via chemical polymerization. imanagerpublications.com The optical and morphological properties of such nanocomposites are being studied to understand their potential in applications such as sensors, energy storage devices, and catalysis. imanagerpublications.com
High-Temperature Sensors and Photocatalysis
Chromium(III) compounds have demonstrated utility in the development of high-temperature sensors and as photocatalysts.
High-Temperature Sensors
The luminescence of certain chromium(III)-doped materials is temperature-dependent, a property that can be exploited for temperature sensing applications. rsc.orgacs.org Cr³⁺-doped near-infrared luminescence thermometers are being extensively researched due to their tunable emission spectra and high temperature sensitivity. rsc.org For example, the emission spectra of K₂NaGaF₆:Cr³⁺ nanophosphors have been evaluated over a temperature range of 83 K to 573 K for temperature sensing. rsc.org By combining multiple spectral features, such as full width at half maximum (FWHM), peak intensity ratio, and integral area, and using machine learning techniques, a high accuracy of temperature measurement can be achieved. rsc.org
Photocatalysis
Chromium(III) complexes, particularly those with polypyridine ligands, have emerged as effective photocatalysts. nih.gov These complexes can be used in a variety of photoredox reactions, including aerobic bromination of methoxyaryls, oxygenation of 1,1,2,2-tetraphenylethylene, and aerobic hydroxylation of arylboronic acids. nih.gov The photocatalytic activity of these complexes is attributed to their spin-flip excited states. nih.gov
The role of oxygen in Cr(III) photoredox catalysis has been a subject of investigation. In some reactions, such as radical cation based Diels-Alder cycloadditions mediated by [Cr(Ph₂phen)₃]³⁺, oxygen has been found to act as a renewable energy and electron shuttle. acs.org
The photocatalytic properties of chromium(III) are also relevant in environmental applications. For instance, some carbon materials can reduce Cr(VI) to the less toxic Cr(III) under photocatalytic conditions. mdpi.com
Table 2: Applications of Chromium(III) in Sensors and Photocatalysis
| Application | Compound/Material | Principle/Reaction | Reference |
|---|---|---|---|
| High-Temperature Sensing | K₂NaGaF₆:Cr³⁺ nanophosphors | Temperature-dependent luminescence | rsc.org |
| Photocatalysis | [Cr(dqp)₂]³⁺ (dqp = 2,6-bis(8′-quinolinyl)pyridine) | Photo-oxidation via spin-flip excited state | nih.gov |
| Photocatalysis | [Cr(Ph₂phen)₃]³⁺ (Ph₂phen = bathophenanthroline) | Oxygen-mediated photoredox catalysis | acs.org |
Use as a Precursor in Chemical Synthesis
Chromium(III) perchlorate is a valuable precursor in the synthesis of a wide range of chromium(III) coordination compounds. Its solubility in water and some organic solvents makes it a convenient source of Cr³⁺ ions for reaction with various ligands.
The synthesis of chromium(III) perchlorate itself can be achieved by reacting chromium(III) oxide or chromium(III) hydroxide (B78521) with perchloric acid. wikipedia.org
Synthesis of Ammine and Urea (B33335) Complexes
Chromium(III) perchlorate reacts with ammonia (B1221849) (NH₃) to form ammine complexes. For example, it can form an orange hexammine complex, Cr(ClO₄)₃·6NH₃. wikipedia.org Other ammine complexes with different stoichiometries are also known. wikipedia.org Similarly, it can form complexes with urea, such as Cr(ClO₄)₃·6CO(NH₂)₂, which has a hexagonal structure. wikipedia.org
Synthesis of Complexes with Organic Ligands
A significant application of chromium(III) perchlorate and other chromium(III) salts is in the synthesis of complexes with a variety of organic ligands. These syntheses often involve the reaction of the chromium(III) salt with the ligand in a suitable solvent.
For example, chromium(III) nitrate (B79036) has been used as a precursor in the synthesis of chromium(III) complexes with ligands derived from 2-aminopyrimidine (B69317) and pentan-2,4-dione. openmedicinalchemistryjournal.com In another example, a macrocyclic complex of Cr(III) was synthesized via the condensation of 1,8-diaminonaphthalene (B57835) and benzil (B1666583) in the presence of CrCl₃. openmedicinalchemistryjournal.com
The synthesis of a mono-o-phenanthroline chromium(III) perchlorate complex has been reported, which can be prepared by the direct addition of the ligand to the metal ion in an acid solution followed by heating. udayton.edu
Chromium(III) chloride has been used as a precursor to synthesize dichloro(4,10-dimethyl-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane)chromium(III) chloride by reacting it with the appropriate cross-bridged tetraazamacrocycle in dimethylformamide (DMF). nih.gov
In the synthesis of metallosurfactants, chromium(III) complexes are used as starting materials. For instance, cis-[Cr(en)₂F₂]Cl can be reacted with dodecylamine, and the resulting complex can be precipitated as the perchlorate salt by the addition of a saturated solution of sodium perchlorate. scispace.com
The synthesis of a chromium(III) complex with the amino acid tryptophan has also been reported, using K₃[Cr(O₂)₄] as the chromium source. chemmethod.com
Environmental Chemistry of Chromium Iii Perchlorate
Speciation of Chromium in Environmental Compartments
The speciation of chromium in the environment, which refers to its distribution among different chemical forms, is critical to understanding its bioavailability and toxicity. juniperpublishers.com Trivalent chromium is the most stable oxidation state of chromium and is the form in which it is most commonly found in the environment. researchgate.nettandfonline.com In aqueous solutions, the speciation of Cr(III) is highly dependent on the pH of the water. nih.govlehigh.edu
At low pH values (below 4), the dominant species is the hexa-aqua chromium(III) ion, [Cr(H₂O)₆]³⁺. researchgate.net As the pH increases, this ion undergoes hydrolysis to form various mononuclear and polynuclear hydroxo complexes, such as Cr(OH)²⁺, Cr(OH)₂⁺, and eventually precipitates as chromium(III) hydroxide (B78521), Cr(OH)₃, at pH values above 6. lehigh.eduresearchgate.net
Table 1: Predominant Chromium(III) Species at Different pH Ranges
| pH Range | Predominant Chromium(III) Species |
| < 4 | [Cr(H₂O)₆]³⁺ |
| 4 - 6 | Cr(OH)²⁺, Cr(OH)₂⁺ |
| > 6 | Cr(OH)₃ (precipitate) |
Adsorption Studies of Anions on Chromium(III) Oxide Hydroxide Surfaces
The interaction of anions with chromium(III) oxide hydroxide surfaces is a key area of research, particularly for understanding corrosion processes and the environmental fate of contaminants.
Thin films of chromium(III) oxide hydroxide are often used as a model system to study the passive layer that forms on stainless steel, providing corrosion resistance. acs.orgresearchgate.nethygieneforum.ch This passive film, which is only a few nanometers thick, is primarily composed of amorphous chromium(III) oxide and hydroxide. acs.orgresearchgate.net By studying the adsorption of anions onto these model surfaces, researchers can gain insights into the mechanisms of pitting corrosion, which can be initiated by the adsorption of aggressive anions like chloride and sulfate (B86663). acs.org
The pH of the surrounding solution has a profound effect on the surface charge of chromium(III) oxide hydroxide and, consequently, on its ability to adsorb anions. At low pH, the surface of chromium(III) oxide hydroxide becomes protonated, resulting in a net positive surface charge. acs.org This positive charge facilitates the electrostatic attraction and adsorption of anions. Conversely, at higher pH values, the surface becomes deprotonated, leading to a net negative charge and repulsion of anions. acs.org This pH-dependent surface charge is a critical factor in controlling the adsorption and mobility of anionic species in the environment. mdpi.com
In-situ spectroscopic techniques, such as attenuated total reflection infrared (ATR-IR) spectroscopy, are powerful tools for studying the adsorption of anions on chromium(III) oxide hydroxide surfaces at a molecular level. acs.org These techniques allow for the direct observation of the adsorbed species and can provide information about their bonding and orientation at the surface. For instance, ATR-IR studies have been used to investigate the adsorption of perchlorate (B79767), sulfate, and thiosulfate (B1220275) ions. acs.org Such studies have revealed that while some anions may be electrostatically attracted to the surface, they may not form direct coordinate bonds with the surface chromium(III) ions. acs.org X-ray photoelectron spectroscopy (XPS) is another surface-sensitive technique used to identify the chemical states of elements on the surface, providing further insight into the nature of the adsorbed species. uwo.casci-hub.se
Electrochemical Reduction of Perchlorate in the Presence of Chromium(III) Oxide Doped Materials
Perchlorate (ClO₄⁻) is a persistent environmental contaminant, and its removal from water sources is a significant challenge. umass.edu One promising remediation strategy is electrochemical reduction, which can convert perchlorate to the non-toxic chloride ion. mtak.hu The efficiency of this process can be enhanced by using electrocatalytic materials.
While research on the specific use of chromium(III) oxide doped materials for perchlorate reduction is an emerging area, the principles of electrocatalysis suggest that such materials could be effective. The catalytic activity would depend on the ability of the chromium(III) oxide to facilitate electron transfer to the perchlorate ion. Doping with other materials could further enhance this activity. Studies have shown that various metal oxides, such as titanium dioxide and ferric oxide, can increase the rate of perchlorate reduction. researchgate.net The development of efficient and stable electrode materials is a key focus of current research in this field. nih.gov
Environmental Fate of Chromium(III) Species in Aqueous Systems
The environmental fate of chromium(III) in aqueous systems is primarily governed by precipitation/dissolution and adsorption/desorption reactions. nih.gov As mentioned earlier, Cr(III) has a strong tendency to hydrolyze and precipitate as chromium(III) hydroxide, especially in neutral to alkaline waters. nih.gov This low solubility significantly limits the mobility of Cr(III) in most natural water systems. nih.gov
However, the presence of organic and inorganic ligands can form soluble complexes with Cr(III), increasing its mobility. researchgate.net Furthermore, Cr(III) can be adsorbed onto the surfaces of various minerals, such as iron oxides and clays, which can either immobilize it or facilitate its transport, depending on the environmental conditions. nih.govresearchgate.net
A critical aspect of the environmental fate of Cr(III) is its potential oxidation to the more toxic and mobile Cr(VI) state. While this oxidation is not favored under most environmental conditions, it can be facilitated by the presence of strong oxidizing agents, such as manganese oxides. nih.govtandfonline.com The interplay of these various processes determines the ultimate distribution and impact of chromium(III) in the environment. nih.gov
Hydrothermal Deposition of Chromium Compounds
Under conditions of elevated temperature and pressure characteristic of hydrothermal systems, aqueous solutions of chromium(III) perchlorate can lead to the deposition of various chromium-containing solid phases. Research into the aqueous chemistry of chromium(III) above 100°C has elucidated the formation of chromium oxyhydroxide (CrO(OH)) from dilute chromium(III) perchlorate solutions.
One study systematically investigated the hydrolytic precipitation from a 0.0167 M solution of chromium(III) perchlorate. The extent of this precipitation was found to be highly dependent on the acidity of the solution. The key findings from this research are summarized in the interactive data table below.
Interactive Data Table: Hydrothermal Precipitation from Chromium(III) Perchlorate Solution Filter by initial HClO₄ concentration to see the corresponding outcome at 200°C.
| Initial [Cr(ClO₄)₃] (M) | Initial [HClO₄] (M) | Temperature (°C) | Duration (h) | Precipitate Formed | Outcome |
| 0.0167 | 0.00 | 200 | 24 | CrO(OH) | All chromium precipitated |
| 0.0167 | 0.02 | 200 | 24 | CrO(OH) | Small quantity precipitated |
| 0.0167 | 0.05 | 200 | 24 | CrO(OH) | Small quantity precipitated |
| 0.0167 | 0.40 | 200 | 24 | None | No precipitation |
This demonstrates that in neutral to slightly acidic hydrothermal conditions, chromium(III) from a perchlorate salt will precipitate as chromium oxyhydroxide. However, in more acidic environments, the chromium(III) ion remains soluble.
Furthermore, at higher temperatures, the perchlorate ion itself can become a significant factor. Above 225°C, aqueous chromium(III) can be oxidized to chromium(VI) by 0.4 M perchloric acid, indicating that under certain hydrothermal conditions, the perchlorate anion can alter the oxidation state of chromium. researchgate.netijcmas.comoup.com Additionally, in the presence of certain metals at 300°C, aqueous chromium(III) can react to form various chromium spinels, such as FeCr₂O₄ (chromite), CoCr₂O₄, and Cu₂Cr₂O₄. researchgate.netijcmas.comoup.com
Chemical Interactions with Environmental Microorganisms
Direct research on the specific interactions between chromium(III) perchlorate and environmental microorganisms is limited in publicly available scientific literature. Therefore, the potential interactions must be inferred from the known biogeochemical behaviors of the chromium(III) ion and the perchlorate anion separately.
The toxicity and interaction of chromium with microorganisms are highly dependent on its oxidation state. Chromium(III) is generally considered to be significantly less toxic and less mobile in the environment than chromium(VI). nih.gov The lower toxicity of Cr(III) is partly due to its lower solubility at neutral pH, which limits its bioavailability to microorganisms. ijcmas.com However, Cr(III) is not entirely benign and can exert toxic effects at higher concentrations. oup.com Some studies have shown that chromium(III) can inhibit the growth of certain soil fungi, although some species, like Aspergillus niger, have demonstrated tolerance. researchgate.net The mechanism of Cr(III) toxicity can involve binding to cellular components, such as proteins and nucleic acids. openmedicinalchemistryjournal.com
The perchlorate anion (ClO₄⁻), on the other hand, is highly soluble and mobile in water, and it can persist in the environment for long periods. clu-in.org Perchlorate itself can be toxic to some microorganisms. wikipedia.org However, a diverse range of facultative and obligate anaerobic bacteria, known as perchlorate-reducing bacteria (PRB), can utilize perchlorate as a terminal electron acceptor during respiration, reducing it to the harmless chloride ion (Cl⁻). frontiersin.orgmdpi.com This bioremediation process is a key factor in the natural attenuation of perchlorate contamination. frontiersin.org
Theoretical and Computational Chemistry Studies of Chromium Iii Perchlorate
Electronic Structure Theory and Density Functional Theory (DFT) Calculations
Electronic structure theory and, most prominently, Density Functional Theory (DFT), have become standard methods for studying transition metal complexes like chromium(III) perchlorate (B79767). DFT calculations are employed to determine the geometric and electronic properties of the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, which is the predominant species in aqueous chromium(III) perchlorate solutions.
Researchers utilize various functionals within DFT to accurately model the system. Hybrid density functionals, such as B3LYP and PBE0, and long-range corrected functionals like CAM-B3LYP, are often chosen to provide a balanced description of electron correlation effects. These calculations, typically performed with software packages like Gaussian, allow for the optimization of molecular geometries, prediction of bond lengths and angles, and analysis of the electronic ground state. Furthermore, DFT is used to perform Mulliken charge analysis and to map the molecular electrostatic potential, which helps in understanding intramolecular charge distribution and reactivity sites.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key asset in elucidating the complex reaction mechanisms of chromium(III) complexes in solution. For the aquation and substitution reactions involving the [Cr(H₂O)₆]³⁺ ion, computational studies can map out entire potential energy surfaces, identifying reactants, products, intermediates, and transition states.
Studies on chromium(III) halide complexes, which serve as models for the behavior of chromium(III) in solution, have explored various mechanistic pathways using DFT. These include:
Associative Interchange (Iₐ): A mechanism where the incoming ligand begins to form a bond with the metal center before the leaving group has fully departed, proceeding through a seven-coordinate transition state.
Dissociative Interchange (Iₑ): A mechanism where the bond to the leaving group is substantially broken in the transition state before the new bond is formed.
Dissociative (D): A two-step mechanism involving a distinct five-coordinate intermediate.
By calculating the activation energies and reaction enthalpies for these different pathways, researchers can predict the most likely mechanism under specific conditions.
The solvent plays a crucial role in the chemistry of ionic species like chromium(III) perchlorate. Computational models must accurately account for solvation effects. Two primary approaches are used:
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous dielectric medium. This method is computationally efficient and captures the bulk electrostatic effects of the solvent. The SMD (Solvation Model based on Density) is another such model that has been applied in studies of chromium complexes.
Explicit Solvation Models: In this approach, a number of individual solvent molecules (e.g., water) are included directly in the calculation. This is particularly important for modeling specific hydrogen-bonding interactions and understanding the role of the second coordination sphere. Often, a hybrid approach is employed, combining an explicit first (and sometimes second) solvation shell with a continuum model for the bulk solvent to achieve a balance between accuracy and computational cost.
Transition State Theory (TST) is a fundamental concept used in conjunction with computational chemistry to calculate the rates of chemical reactions. Once the geometry and energy of a transition state have been located on the potential energy surface using methods like DFT, TST can be applied to determine the rate constant. The theory relates the reaction rate to the free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state. This allows for the theoretical prediction of kinetic parameters that can be compared with experimental data, providing validation for the proposed reaction mechanism.
Speciation Prediction and Characterization of Chromium(III) Complexes
Computational chemistry is instrumental in predicting the speciation of chromium(III) in aqueous solutions under varying pH conditions. In acidic chromium(III) perchlorate solutions, the dominant species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, this complex undergoes deprotonation.
Computational studies can model this acid dissociation reaction: [Cr(H₂O)₆]³⁺ ⇌ [Cr(H₂O)₅(OH)]²⁺ + H⁺
Vibrational Frequency and Spectroscopic Property Computations
Theoretical calculations are used to predict the vibrational frequencies of chromium(III) complexes. By performing a frequency calculation on the optimized geometry of a molecule like [Cr(H₂O)₆]³⁺, a set of normal vibrational modes and their corresponding frequencies can be obtained. These computed frequencies can be directly compared to experimental infrared (IR) and Raman spectra.
While detailed computational vibrational studies specifically on chromium(III) perchlorate are not abundant in the provided literature, the methodology is well-established. For example, normal-mode calculations on tris(acetylacetonato)chromium(III) have successfully assigned experimental IR bands, including the crucial Cr-O stretching frequencies. Similar computational approaches can be applied to assign the vibrational spectra of aquated chromium(III) perchlorate species and its derivatives, aiding in the interpretation of experimental spectroscopic data.
Below is an interactive table summarizing typical vibrational modes in chromium(III) complexes that can be computed.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 | Stretching of O-H bonds in coordinated water molecules. |
| H-O-H Bend | 1600 - 1650 | Bending motion of coordinated water molecules. |
| Cr-O Stretch | 450 - 600 | Stretching of the coordinate bond between chromium and oxygen. |
| Skeletal Bends | < 350 | Bending and deformation modes involving the CrO₆ core. |
Note: These are general ranges and the exact computed values would depend on the specific complex, level of theory, and basis set used.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and character of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.
HOMO: Represents the ability to donate an electron.
LUMO: Represents the ability to accept an electron.
HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.
Analysis of the HOMO and LUMO energies in chromium(III) complexes can reveal information about intramolecular charge transfer possibilities. For the [Cr(H₂O)₆]³⁺ ion, the HOMO is typically localized on the oxygen atoms of the water ligands, while the LUMO is centered on the d-orbitals of the chromium(III) ion. This distribution is consistent with the ion's behavior as a Lewis acid, capable of accepting electron density at the metal center.
Future Research Directions in Chromium Iii Perchlorate Chemistry
Exploration of Novel Synthetic Pathways
While the traditional synthesis of chromium(III) perchlorate (B79767) involves the reaction of chromium(III) oxide or hydroxide (B78521) with perchloric acid, future research is expected to focus on developing more sophisticated and sustainable synthetic methodologies. wikipedia.org The exploration of novel pathways is crucial for accessing new types of chromium(III) complexes and materials with tailored properties.
Future research will likely pursue:
Energy-Efficient Methods: Developing synthetic routes that operate under milder conditions, reducing the energy input required for complex formation. This could involve mechanochemical or sonochemical approaches.
Green Synthesis: Utilizing environmentally benign solvents and reducing agents to minimize the ecological footprint of synthetic processes. For example, processes that reduce reliance on organic solvents in favor of aqueous systems are of high interest. google.com
Precursor-Based Synthesis: Using chromium(III) perchlorate as a versatile precursor to generate a wide range of derivatives, including nanoparticles and metal-organic frameworks (MOFs). Research into controlled hydrolysis and solvothermal methods could yield materials with unique morphologies and catalytic activities.
Catalytic Routes: Investigating the use of catalysts, such as Cr(II) species, to accelerate the formation of kinetically inert Cr(III) complexes, which can be a significant bottleneck in their synthesis. dtic.mil This approach allows for the formation of specific isomers that might be inaccessible through traditional heating methods.
Design of Advanced Coordination Complexes with Tunable Properties
Chromium(III) perchlorate is an excellent starting material for a vast array of coordination complexes. The design and synthesis of new complexes with precisely controlled electronic, optical, and magnetic properties is a major frontier. By judiciously selecting ligands, researchers can fine-tune the behavior of the central chromium ion for specific applications. rsc.orgpurdue.edu
Key areas for future design include:
Photofunctional Complexes: Creating complexes with tailored photophysical properties, such as long-lived excited states and strong luminescence, for applications in sensing, bioimaging, and light-emitting devices. rsc.orgcardiff.ac.uk The use of macrocyclic ligands like cyclam and its derivatives has been shown to enhance stability and influence photochemical behavior. nih.gov
Redox-Active Ligands: Incorporating ligands that can participate in electron transfer processes, such as catecholates, to create complexes with accessible redox states for catalysis and electronic materials. purdue.edu
Chiral Complexes: Designing chiral chromium(III) complexes that exhibit circularly polarized luminescence (CPL). researchgate.net These materials are of significant interest for applications in 3D displays, spintronics, and photonics.
Macrocyclic and Bridged Ligands: Employing sterically demanding and structurally rigid ligands to enforce specific coordination geometries (e.g., distorted octahedral) and stabilize the chromium center, leading to unique reactivity and photochemical properties. nih.gov
| Ligand Class | Examples | Tunable Property | Potential Application |
|---|---|---|---|
| Polypyridyls | 2,2'-bipyridine (bpy), 1,10-phenanthroline (B135089) (phen) | Luminescence, Redox Potentials | Photocatalysis, OLEDs rsc.org |
| Macrocycles | Cyclam, Cyclen, Porphyrins | Kinetic Inertness, Photoreactivity | Photodynamic Therapy, Catalysis nih.gov |
| Redox-Active | Catecholates, Semiquinonates | Electron Transfer, Magnetism | Molecular Switches, Catalysis purdue.edu |
| Chiral Ligands | Chiral Schiff bases, Terpyridines | Chiroptical Properties (CPL) | Spintronics, 3D Displays researchgate.net |
Elucidation of Complex Reaction Intermediates and Pathways
A fundamental understanding of reaction mechanisms is essential for controlling chemical transformations. For many reactions involving chromium(III) complexes, the intermediates are transient and difficult to detect, representing a significant knowledge gap. researchgate.net Future research will need to focus on capturing and characterizing these fleeting species.
Prospective research directions involve:
Trapping of Intermediates: Developing methods to stabilize and isolate reaction intermediates, such as pentacoordinate species formed during photosubstitution reactions. researchgate.netkuleuven.be This may involve cryo-spectroscopy or the use of specialized ligand systems that slow down subsequent reaction steps.
Time-Resolved Spectroscopy: Employing ultrafast spectroscopic techniques (e.g., laser flash photolysis) to monitor reactions in real-time, providing insights into the kinetics and structure of short-lived intermediates. researchgate.net
Isotopic Labeling Studies: Using isotopes to trace the pathways of atoms and ligands throughout a reaction, providing definitive evidence for proposed mechanistic steps.
Combined Experimental and Theoretical Approaches: Integrating advanced spectroscopic data with high-level computational models to predict the structures and energies of intermediates and transition states that are not experimentally accessible. nih.govresearchgate.net Studies on the reaction between Cr(III) and EDTA, for instance, have shown that intermediates may be present in very low concentrations, making a combined approach necessary. nih.govresearchgate.net
Development of Highly Selective and Efficient Catalytic Systems
Chromium's variable oxidation states make it a versatile element in catalysis. While chromium-based catalysts are well-established in industrial processes like ethylene (B1197577) polymerization, there is considerable room to develop new catalytic systems derived from chromium(III) perchlorate for a broader range of organic transformations. google.com
Future efforts should be directed toward:
Asymmetric Catalysis: Designing chiral chromium(III) complexes that can catalyze enantioselective reactions, a key goal in pharmaceutical and fine chemical synthesis.
Oxidation and Reduction Catalysis: Exploring the use of chromium(III) perchlorate-derived complexes as catalysts for selective oxidation and reduction reactions, leveraging the Cr(III)/Cr(II) or higher oxidation state couples.
C-H Activation: Developing catalysts capable of activating and functionalizing strong carbon-hydrogen bonds, offering more direct and efficient routes to complex organic molecules.
Polymerization Catalysis: Creating next-generation chromium catalysts supported on silica (B1680970) or other materials for the production of polymers with controlled microstructures and properties, using chromium(III) compounds as precursors. google.com
Integration in Next-Generation Functional Materials
The unique photophysical and magnetic properties of chromium(III) complexes make them attractive building blocks for advanced functional materials. Translating the properties of discrete molecules into bulk materials is a key challenge and a significant area for future research.
Promising avenues for exploration include:
Luminescent Materials: Incorporating highly luminescent chromium(III) complexes into polymers, glasses, or MOFs to create solid-state lighting, sensors, and anti-counterfeiting technologies. rsc.orgcardiff.ac.uk
Molecular Magnets: Assembling polynuclear chromium(III) complexes to create single-molecule magnets (SMMs) or magnetically ordered materials for high-density data storage and quantum computing.
Photo-responsive Materials: Designing materials that undergo a physical or chemical change upon exposure to light, mediated by a chromium(III) complex. This could include photo-switchable catalysts or materials for controlled drug release.
Spintronic and Photonic Devices: Leveraging chiral chromium(III) complexes with strong CPL activity for the development of next-generation information processing and optical technologies. researchgate.net
Advanced Spectroscopic and In Situ Characterization Techniques
To achieve the goals outlined in the preceding sections, a deep understanding of the structure, bonding, and dynamics of chromium(III) perchlorate and its complexes is required. The continued development and application of advanced characterization techniques are paramount.
Future research will benefit from:
Synchrotron-Based Methods: Utilizing techniques like X-ray Absorption Spectroscopy (XAS) to probe the local coordination environment and oxidation state of chromium in both crystalline and amorphous materials, including in situ reaction monitoring. researchgate.net
Advanced EPR Spectroscopy: Employing multi-frequency and pulsed Electron Paramagnetic Resonance (EPR) techniques to gain detailed insight into the electronic structure and magnetic interactions in paramagnetic Cr(III) centers. jocpr.com
In Situ and Operando Spectroscopy: Developing experimental setups that allow for the spectroscopic characterization of materials under real operating conditions (e.g., during a catalytic reaction or light irradiation). This can involve techniques like in situ Raman, FTIR, or UV-Vis spectroscopy to identify active species and intermediates. acs.orgkuleuven.be
High-Resolution Mass Spectrometry: Using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to identify complex reaction products and intermediates in solution with high sensitivity and accuracy. researchgate.net
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| UV-Visible Spectroscopy | UV-Vis | Electronic transitions (d-d, charge transfer) jocpr.com |
| Fourier-Transform Infrared Spectroscopy | FTIR | Vibrational modes, ligand coordination mdpi.com |
| Electron Paramagnetic Resonance | EPR | Electronic structure of Cr(III) center, zero-field splitting researchgate.net |
| X-ray Absorption Spectroscopy | XAS | Oxidation state, local coordination geometry researchgate.net |
| X-ray Crystallography | XRD | Precise 3D molecular and crystal structure nih.gov |
| Time-Resolved Laser Spectroscopy | - | Excited-state dynamics, reaction intermediates researchgate.net |
Refined Computational Models for Predicting Reactivity and Structure
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of transition metal complexes. For chromium(III) systems, theoretical models can provide insights that are difficult or impossible to obtain through experiments alone.
Future advancements should focus on:
High-Accuracy Quantum Methods: Moving beyond standard Density Functional Theory (DFT) to more robust multireference methods like CASSCF and DMRG to accurately describe the complex electronic structures and magnetic properties of chromium dimers and clusters. researchgate.netacs.org
Modeling Excited States: Developing more reliable computational protocols for predicting the photophysical properties and photochemical reactivity of chromium(III) complexes, which is crucial for designing new luminescent materials and photocatalysts. kuleuven.be
Dynamic and Environmental Effects: Incorporating the effects of solvent, temperature, and molecular dynamics into computational models to provide a more realistic description of reaction pathways and spectroscopic properties.
Machine Learning and AI: Utilizing machine learning algorithms to screen large libraries of potential ligands and predict the properties of new chromium(III) complexes, accelerating the discovery of novel functional molecules and materials.
Comprehensive Environmental Transformation and Remediation Studies
When released into the environment, chromium(III) perchlorate dissociates into its constituent ions: the chromium(III) cation (Cr³⁺) and the perchlorate anion (ClO₄⁻). The environmental fate, transport, and potential remediation of this compound are therefore dictated by the individual biogeochemical behaviors of these two species. Future research directions will need to focus on the complex interplay between the transformation pathways of chromium and perchlorate, particularly in co-contaminated scenarios.
The environmental behavior of chromium is largely dependent on its oxidation state. ijcmas.com Chromium primarily exists in two stable oxidation states in the environment: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). mdpi.comfrontiersin.org While Cr(III) is relatively insoluble in water, has low mobility, and is considered an essential trace mineral, Cr(VI) is highly soluble, mobile, and toxic. ijcmas.comfrontiersin.orghaz-map.com The perchlorate anion, on the other hand, is known for its high solubility, stability, and mobility in both soil and water. enviro.wikifrtr.govenviro.wiki
Environmental Transformation of Constituent Ions
The transformation of chromium(III) perchlorate in the environment begins with its dissolution and dissociation in water. The subsequent pathways of its constituent ions are influenced by a variety of environmental factors, including pH, redox potential, and the presence of other chemical species and microorganisms.
Chromium(III) Ion:
Under typical environmental pH conditions (neutral to alkaline), the Cr(III) cation tends to precipitate as chromium(III) hydroxide (Cr(OH)₃) or other insoluble oxides and hydroxides. ijcmas.comnih.gov It can also form strong complexes with organic matter in soil and aquatic environments, which further limits its mobility. ijcmas.comnih.gov
A significant area of concern and a critical direction for future research is the potential for Cr(III) to be oxidized to the more hazardous Cr(VI). This transformation can be mediated by common soil minerals, particularly manganese dioxide (MnO₂), which acts as a strong oxidizing agent. ijcmas.comnih.govresearchgate.net The oxidation of Cr(III) to Cr(VI) can remobilize the chromium, increasing its bioavailability and toxicity. researchgate.net The rate of this oxidation is influenced by factors such as pH and the presence of other organic and inorganic compounds. researchgate.net
Perchlorate Anion:
The perchlorate anion is kinetically stable and does not readily participate in most chemical reactions under typical environmental conditions. enviro.wiki It is highly mobile in subsurface environments due to its weak adsorption to soil and mineral surfaces. researchgate.net This mobility can lead to the formation of large and persistent contaminant plumes in groundwater. enviro.wiki
The primary mechanism for the environmental degradation of perchlorate is microbially mediated anaerobic reduction. enviro.wikiresearchgate.net A wide range of facultative and obligate anaerobic bacteria can use perchlorate as an electron acceptor during the decomposition of organic matter. researchgate.net This biodegradation process involves a series of steps where perchlorate (ClO₄⁻) is reduced to chlorate (B79027) (ClO₃⁻), then to chlorite (B76162) (ClO₂⁻), and finally dismutated into harmless chloride ions (Cl⁻) and oxygen. enviro.wiki
Remediation Strategies for Co-contamination
The remediation of sites contaminated with chromium(III) perchlorate requires a dual approach that addresses both the potential for chromium oxidation and the persistence of the perchlorate anion. Future research should focus on integrated remediation strategies that are both effective and sustainable.
Bioremediation:
In situ bioremediation is a promising strategy for perchlorate-contaminated sites. clu-in.org This involves stimulating the activity of indigenous perchlorate-reducing bacteria by introducing an electron donor (such as acetate (B1210297) or lactate) and creating anaerobic conditions. enviro.wikiresearchgate.net These same anaerobic conditions are also favorable for maintaining chromium in its less toxic trivalent state and can even promote the reduction of any Cr(VI) that may have formed back to Cr(III). nih.gov The effectiveness of bioremediation for perchlorate can be influenced by the presence of other electron acceptors like nitrate (B79036). nih.gov
Chemical Reduction:
For the chromium component, should oxidation to Cr(VI) occur, chemical reduction is a common remediation technique. mdpi.com This involves the application of reducing agents like ferrous sulfate (B86663), calcium polysulfide, or zero-valent iron to convert Cr(VI) back to the more stable and less mobile Cr(III). mdpi.comnih.gov The long-term stability of the resulting Cr(III) precipitates is a key area for further study. researchgate.net
Physical Remediation Technologies:
Physical treatment methods can also be employed, particularly for water treatment. Ion exchange is a widely accepted technology for removing perchlorate from water, especially at low concentrations. clu-in.orgnih.gov Reverse osmosis can also effectively remove a range of contaminants, including both chromium and perchlorate. ewg.org However, these methods generate a concentrated waste stream that requires further treatment or disposal. researchgate.net Soil washing can be used to treat contaminated soils by dissolving the perchlorate into the wash water, which is then collected and treated. clu-in.org
Interactive Data on Environmental Transformation and Remediation
The following table summarizes key research findings related to the environmental behavior and remediation of the constituent ions of chromium(III) perchlorate.
| Ion | Environmental Behavior | Key Transformation Pathways | Potential Remediation Strategies |
| Chromium(III) (Cr³⁺) | Generally low mobility; precipitates at neutral to alkaline pH. ijcmas.comnih.gov | - Precipitation as Cr(OH)₃- Complexation with soil organic matter nih.gov- Oxidation to Cr(VI) by manganese dioxide nih.govresearchgate.net | - Monitored Natural Attenuation- In situ chemical reduction (if oxidized to Cr(VI)) mdpi.com- Soil stabilization/solidification |
| Perchlorate (ClO₄⁻) | High solubility and mobility in soil and water. enviro.wikienviro.wiki | - Anaerobic biodegradation to chloride (Cl⁻) enviro.wikiresearchgate.net | - In situ and ex situ bioremediation enviro.wikiclu-in.org- Ion exchange nih.gov- Reverse osmosis ewg.org- Chemical reduction |
Q & A
Q. What analytical techniques are recommended for detecting Chromium(3+) perchlorate in environmental samples?
this compound detection requires a combination of methods due to its ionic nature and potential co-occurrence with other chromium species. For perchlorate quantification, ion chromatography-electrospray ionization tandem mass spectrometry (IC-ESI/MS/MS) is recommended for trace-level detection (e.g., Method 6850), validated for water and soil matrices . Chromium speciation involves:
- Total chromium : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or atomic absorption spectroscopy.
- Hexavalent chromium (Cr(VI)) : Colorimetric assays (e.g., diphenylcarbazide method) to distinguish from Cr(III) .
- Sample preparation : Acid digestion for solid matrices, filtration for aqueous samples, and preservation at pH >9 to prevent Cr(III) oxidation .
Q. How do natural and anthropogenic sources contribute to this compound occurrence in groundwater?
- Natural sources : Perchlorate forms via atmospheric deposition in arid regions, while Cr(III) may originate from mineral weathering (e.g., chromite). Cr(3+) perchlorate complexes are rare in nature but may arise from redox interactions between Cr(VI) and perchlorate-reducing bacteria .
- Anthropogenic sources : Industrial discharges (e.g., explosives, electroplating) and agricultural irrigation (mobilizing Cr(VI) from soils). Co-contamination is common near sites with historical ammonium perchlorate production .
- Geochemical modeling : Predicts higher perchlorate concentrations (>1 µg/L) in arid regions due to evaporation, while Cr(3+) stability depends on pH and redox conditions (e.g., anaerobic zones favor Cr(III)) .
Q. What are the standard methods for synthesizing this compound in laboratory settings?
Synthesis typically involves:
Neutralization : React chromium(III) hydroxide (Cr(OH)₃) with perchloric acid (HClO₄) under controlled pH (2–4) to avoid Cr(VI) formation:
Electrolytic oxidation : Electrolysis of chromium salts in chloride solutions, though this risks generating chlorate intermediates .
Purification : Crystallization from aqueous solutions, with purity verified via X-ray diffraction and ICP-MS .
Advanced Research Questions
Q. How can co-contaminants like hexavalent chromium influence the biodegradation efficiency of perchlorate in high-salinity environments?
- Inhibition mechanisms : Cr(VI) inhibits microbial enzymes (e.g., perchlorate reductase) and increases oxidative stress. High salinity (>1% NaCl) disrupts cell osmotic balance .
- Experimental design :
- Key finding : Molasses enhances Cr(VI) reduction to Cr(III), mitigating toxicity and enabling perchlorate degradation rates >80% in 14 days .
Q. What methodological challenges arise when quantifying trace levels of this compound in complex matrices such as wastewater sludge?
- Matrix interference : Organic matter and dissolved solids suppress ionization in MS. Solutions include:
- Quality control :
- Spike samples with isotopically labeled internal standards (e.g., ¹⁸O-ClO₄⁻).
- Validate recovery rates (85–115%) using EPA Method 6850 guidelines .
- Speciation stability : Cr(3+) may oxidize to Cr(VI) during extraction; preserve samples at 4°C and analyze within 48 hours .
Q. What experimental approaches are effective in resolving data discrepancies between total chromium and hexavalent chromium measurements in perchlorate-contaminated soils?
- Sequential extraction :
- Weak acid-soluble Cr : 0.1M HCl extraction (labile Cr(III)).
- Oxidizable Cr : H₂O₂ + HNO₃ (organic-bound Cr).
- Residual Cr : HF digestion (mineral-bound Cr) .
- Analytical cross-validation :
- Compare ICP-MS (total Cr) with colorimetric Cr(VI) assays. Discrepancies >10% suggest oxidation artifacts .
- Statistical tools : Apply t-tests and regression analysis to evaluate correlations between Cr species and perchlorate concentrations .
Q. How can redox interactions between Chromium(3+) and perchlorate ions be modeled in aqueous systems?
- Electrochemical studies : Use cyclic voltammetry to map redox potentials:
- Geochemical modeling : Software like PHREEQC simulates speciation under varying Eh/pH. Inputs include ionic strength, temperature, and co-existing ions (e.g., NO₃⁻) .
Q. What statistical methods are appropriate for analyzing variability in perchlorate and chromium concentration data across heterogeneous soil samples?
- Multivariate analysis : Principal Component Analysis (PCA) to identify contamination hotspots.
- Spatial interpolation : Kriging or inverse distance weighting for mapping concentration gradients.
- Hypothesis testing : Chi-square tests for distribution anomalies and ANOVA for comparing site-specific means .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
